Cyclotraxin B
Description
Structure
2D Structure
Properties
IUPAC Name |
(3S,6R,11R,17S,20S,23S,26S,32S,35S)-6-amino-20-(4-aminobutyl)-3-(2-amino-2-oxoethyl)-17-(2-carboxyethyl)-23-[(1R)-1-hydroxyethyl]-26-[(4-hydroxyphenyl)methyl]-32-(2-methylsulfanylethyl)-2,5,13,16,19,22,25,28,31,34-decaoxo-8,9-dithia-1,4,12,15,18,21,24,27,30,33-decazabicyclo[33.3.0]octatriacontane-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H73N13O17S3/c1-24(62)39-46(75)58-28(6-3-4-15-49)43(72)56-29(12-13-38(67)68)41(70)52-21-37(66)55-33(48(77)78)23-81-80-22-27(50)40(69)59-32(19-35(51)64)47(76)61-16-5-7-34(61)45(74)57-30(14-17-79-2)42(71)53-20-36(65)54-31(44(73)60-39)18-25-8-10-26(63)11-9-25/h8-11,24,27-34,39,62-63H,3-7,12-23,49-50H2,1-2H3,(H2,51,64)(H,52,70)(H,53,71)(H,54,65)(H,55,66)(H,56,72)(H,57,74)(H,58,75)(H,59,69)(H,60,73)(H,67,68)(H,77,78)/t24-,27+,28+,29+,30+,31+,32+,33+,34+,39+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBMMJHZUYBFGX-ZHTCEXBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)O)CCSC)CC(=O)N)N)C(=O)O)CCC(=O)O)CCCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1)CC3=CC=C(C=C3)O)CCSC)CC(=O)N)N)C(=O)O)CCC(=O)O)CCCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H73N13O17S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501045820 | |
| Record name | Cyclotraxin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501045820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1200.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203586-72-4 | |
| Record name | Cyclotraxin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501045820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Allosteric Inhibition of TrkB by Cyclotraxin B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclotraxin B is a potent and selective antagonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). This small cyclic peptide operates through a non-competitive, allosteric mechanism, inducing a conformational change in the TrkB receptor to inhibit both BDNF-dependent and basal activity. With a half-maximal inhibitory concentration (IC₅₀) in the low nanomolar range, this compound has emerged as a critical tool for investigating TrkB signaling and a potential therapeutic lead for neurological disorders. This document provides a comprehensive analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a negative allosteric modulator of the TrkB receptor.[1] Unlike competitive antagonists that vie with the endogenous ligand (BDNF) for the same binding site, this compound binds to a distinct, allosteric site on the TrkB receptor.[2] This binding event induces a conformational change in the receptor, rendering it less active.[3][4] Consequently, both the basal, ligand-independent activity of TrkB and the activation induced by BDNF are attenuated.[3][5] This non-competitive antagonism means that increasing concentrations of BDNF cannot overcome the inhibitory effect of this compound.[3][4]
The functional consequence of this allosteric inhibition is the downstream suppression of TrkB-mediated signaling cascades. Key pathways affected include the mitogen-activated protein kinase (MAPK) pathway, which is crucial for neuronal differentiation and survival.[3][6] By inhibiting the phosphorylation of TrkB at critical tyrosine residues (Y515 and Y816), this compound prevents the recruitment and activation of downstream signaling proteins such as Shc and PLCγ.[3] This leads to a reduction in neurite outgrowth and modulation of synaptic plasticity.[3][6]
Quantitative Data Summary
The potency and selectivity of this compound have been quantified across various experimental paradigms. The following tables summarize the key inhibitory concentrations (IC₅₀) and other relevant quantitative data.
| Parameter | Cell Line/System | Value | Reference |
| IC₅₀ (BDNF-induced TrkB activity) | TetOn-rhTrkB cells | 0.30 nM | [1][6][7] |
| IC₅₀ (Basal TrkB activity) | TetOn-rhTrkB cells | 0.28 nM | [3] |
| IC₅₀ (BDNF-induced neurite outgrowth) | nnr5 PC12-TrkB cells | 12.9 pM | [6] |
| IC₅₀ (Basal TrkB activity in neurons) | Cortical neurons | 65.7 pM | [3] |
Table 1: Inhibitory Potency of this compound
| Parameter | Value |
| Molecular Weight | 1200.36 g/mol |
| Formula | C₄₈H₇₃N₁₃O₁₇S₃ |
| Sequence | CNPMGYTKEGC (Disulfide bridge: 1-11) |
Table 2: Physicochemical Properties of this compound
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of this compound, the following diagrams illustrate the affected signaling pathway and a typical experimental workflow for its characterization.
Caption: this compound allosterically inhibits TrkB signaling.
Caption: Workflow for Kinase Receptor Activation (KIRA) ELISA.
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Kinase Receptor Activation (KIRA) ELISA
This assay is used to quantify the phosphorylation state of the TrkB receptor, providing a direct measure of its activation.
-
Cell Culture: Tetracycline-responsive CHO-K1 cells expressing recombinant human TrkB (TetOn-rhTrkB) are cultured in appropriate media.[8] Expression of TrkB is induced by the addition of doxycycline.
-
Plating: Cells are seeded into 96-well plates and allowed to adhere.
-
Treatment: Cells are treated with varying concentrations of this compound for a predetermined time (e.g., 30 minutes).[4] Subsequently, cells are stimulated with a fixed concentration of BDNF (e.g., 4 nM) for a short period (e.g., 5-10 minutes) to induce TrkB phosphorylation.[4]
-
Lysis: The cells are lysed to release the cellular proteins, including the TrkB receptor.
-
Capture: The cell lysates are transferred to an ELISA plate pre-coated with an antibody that specifically captures the TrkB receptor.
-
Detection: The captured TrkB is then probed with a primary antibody that recognizes phosphorylated tyrosine residues (an anti-phosphotyrosine antibody), which is typically conjugated to an enzyme like horseradish peroxidase (HRP).
-
Signal Generation: A substrate for the enzyme is added, leading to a colorimetric or chemiluminescent signal that is proportional to the amount of phosphorylated TrkB.
-
Data Analysis: The signal is read using a plate reader. The data is then analyzed to determine the IC₅₀ value of this compound, representing the concentration at which it inhibits 50% of the BDNF-induced TrkB phosphorylation.
Neurite Outgrowth Assay
This assay assesses the effect of this compound on the BDNF-induced morphological differentiation of neuronal cells.
-
Cell Culture: A suitable cell line, such as nnr5 PC12 cells stably expressing TrkB (nnr5 PC12-TrkB), is used.[6][8] These cells are known to extend neurites in response to TrkB activation.
-
Plating: Cells are plated at a low density on a substrate that promotes adhesion, such as collagen-coated plates.
-
Treatment: Cells are treated with various concentrations of this compound in the presence or absence of a fixed concentration of BDNF. The cells are then incubated for an extended period (e.g., 48 hours) to allow for neurite extension.[3][6]
-
Imaging: After the incubation period, the cells are fixed and imaged using a microscope.
-
Quantification: The extent of neurite outgrowth is quantified. This can be done by measuring the length of the longest neurite per cell or by counting the percentage of cells bearing neurites longer than a certain threshold (e.g., twice the cell body diameter).
-
Data Analysis: The data is analyzed to determine the IC₅₀ of this compound for the inhibition of BDNF-induced neurite outgrowth.
Western Blotting for Phospho-MAPK
This technique is employed to investigate the effect of this compound on downstream signaling pathways, specifically the activation of MAPK.
-
Cell Culture and Treatment: Cells (e.g., nnr5 PC12-TrkB) are cultured and treated with this compound and/or BDNF as described in the previous protocols.
-
Protein Extraction: Following treatment, cells are lysed, and the total protein is extracted. The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody that specifically recognizes the phosphorylated form of MAPK (e.g., anti-phospho-p44/42 MAPK). The membrane is also probed with an antibody for total MAPK to serve as a loading control.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which binds to the primary antibody. A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.
-
Analysis: The intensity of the bands corresponding to phosphorylated MAPK and total MAPK is quantified. The ratio of phosphorylated to total MAPK is calculated to determine the effect of this compound on MAPK activation.[3]
Conclusion
This compound is a highly specific and potent allosteric inhibitor of the TrkB receptor. Its well-characterized mechanism of action, involving the non-competitive inhibition of both basal and BDNF-induced TrkB activity, makes it an invaluable research tool for dissecting the complexities of neurotrophin signaling. The detailed experimental protocols and quantitative data presented herein provide a solid foundation for researchers and drug development professionals seeking to utilize this compound in their investigations of TrkB's role in health and disease. Further exploration of its therapeutic potential is warranted, particularly in the context of neurological and psychiatric disorders where TrkB signaling is dysregulated.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | CAS:1203586-72-4 | TrkB receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Cyclotraxin-B, the First Highly Potent and Selective TrkB Inhibitor, Has Anxiolytic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclotraxin-B, the first highly potent and selective TrkB inhibitor, has anxiolytic properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
Cyclotraxin B: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclotraxin B, a potent and selective antagonist of the Tropomyosin receptor kinase B (TrkB), represents a significant advancement in the modulation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[1] This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound. It details the experimental protocols utilized in its characterization and presents key quantitative data in a clear, tabular format. Furthermore, this document illustrates the intricate signaling pathways and experimental workflows through detailed diagrams, offering a comprehensive resource for researchers in neurobiology and drug development.
Introduction
Brain-Derived Neurotrophic Factor (BDNF) and its primary receptor, TrkB, are pivotal in neuronal survival, differentiation, and synaptic plasticity.[2][3] Dysregulation of the BDNF/TrkB signaling pathway has been implicated in a range of neurological and psychiatric disorders. The development of small-molecule modulators targeting this pathway has been a significant challenge.[4][5] this compound emerged from a peptidomimetic strategy, mimicking a structural loop of BDNF to act as a non-competitive, allosteric inhibitor of TrkB.[1][6] This cyclic peptide has demonstrated the ability to cross the blood-brain barrier and exhibits anxiolytic and analgesic effects in preclinical models.[1][7]
Physicochemical and Pharmacological Properties
This compound is a cyclic peptide with a molecular weight of 1200.36 g/mol and the formula C48H73N13O17S3.[8] Its key pharmacological property is its high-potency inhibition of BDNF-induced TrkB activity.[8][9]
| Property | Value | Reference |
| Molecular Weight | 1200.36 g/mol | [8] |
| Formula | C48H73N13O17S3 | [8] |
| Sequence | CNPMGYTKEGC (Disulfide bridge: 1-11) | [8] |
| IC50 (BDNF-induced TrkB activity) | 0.30 ± 0.07 nM | [1][9][10] |
| IC50 (BDNF-induced neurite outgrowth) | 12.9 pM | [9] |
| Mechanism of Action | Non-competitive, allosteric inhibitor | [1][6][8] |
Mechanism of Action and Signaling Pathway
This compound functions as a negative allosteric modulator of the TrkB receptor.[1] It binds to a site distinct from the BDNF binding site, inducing a conformational change in the receptor that prevents its activation.[10] This inhibition affects both BDNF-dependent and -independent (basal) TrkB activity.[4][10] Upon activation, TrkB autophosphorylates and recruits adaptor proteins to initiate downstream signaling cascades, primarily the MAPK/ERK and PLCγ pathways, which are crucial for neuronal function.[3][11] this compound effectively blocks these downstream pathways.[10]
Caption: this compound allosterically inhibits the TrkB receptor.
Experimental Protocols
This section details the key experimental methodologies used to characterize this compound.
Kinase Inhibitor Receptor Activation (KIRA)-ELISA
This assay quantifies TrkB receptor phosphorylation.
-
Cell Culture: TetOn-rhTrkB cells are seeded in 96-well plates and incubated overnight with doxycycline to induce TrkB expression.[2]
-
Treatment: Cells are pre-incubated with varying concentrations of this compound for 30 minutes.[9] Subsequently, 4 nM BDNF is added for 20 minutes to stimulate TrkB activation.[9]
-
Lysis and Capture: Cells are lysed, and the supernatant containing the TrkB receptor is transferred to an ELISA plate pre-coated with a TrkB capture antibody.[12]
-
Detection: The captured phosphorylated TrkB is detected using a pan-phospho-tyrosine antibody conjugated to horseradish peroxidase (HRP).[12] The signal is developed using a TMB substrate and measured at 450 nm.[13]
Caption: Workflow for the KIRA-ELISA protocol.
Neurite Outgrowth Assay
This assay assesses the effect of this compound on BDNF-induced neuronal differentiation.
-
Cell Culture: nnr5 PC12-TrkB cells are seeded in collagen-coated plates.[9][14]
-
Treatment: Cells are treated with a combination of BDNF and varying concentrations of this compound for 48 hours.[9]
-
Imaging and Analysis: Phase-contrast images of the cells are captured. The total length of neurites and the number of branch points per cell are quantified using image analysis software.[9]
Western Blot for TrkB and MAPK Phosphorylation
This method is used to detect the phosphorylation status of TrkB and downstream signaling proteins.
-
Sample Preparation: Cells or brain tissue are lysed in a buffer containing phosphatase and protease inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[6]
-
Immunoblotting: The membrane is blocked with 5% BSA in TBST and then incubated with primary antibodies against phospho-TrkB, total TrkB, phospho-MAPK, or total MAPK overnight at 4°C.
-
Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody. The signal is visualized using an ECL detection reagent. Densitometry is used for quantification.
Caption: General workflow for Western Blot analysis.
In Vivo Studies in Mice
These experiments evaluate the physiological effects of this compound in a living organism.
-
Animals: Adult male mice are used for behavioral studies.[9]
-
Drug Administration: For anxiolytic studies, a tat-conjugated version of this compound (tat-cyclotraxin-B) is administered via intravenous injection (2 x 200 µg with a 90-minute interval).[9][15] For analgesia studies, this compound is given by intraperitoneal injection (2 x 20 mg/kg with a 90-minute interval).[15]
-
Behavioral Assays:
Preclinical Findings
In Vitro Efficacy
This compound demonstrates potent inhibition of TrkB signaling in cellular assays.
| Assay | Cell Line | Effect of this compound | IC50 | Reference |
| TrkB Phosphorylation (KIRA-ELISA) | TetOn-rhTrkB | Inhibition of BDNF-induced phosphorylation | 0.30 nM | [9] |
| Neurite Outgrowth | nnr5 PC12-TrkB | Inhibition of BDNF-induced neurite outgrowth | 12.9 pM | [9] |
| MAPK Phosphorylation | nnr5 PC12-TrkB | Reduction of BDNF-induced MAPK phosphorylation | - | [9] |
In Vivo Efficacy
Systemic administration of this compound in mice demonstrates its ability to cross the blood-brain barrier and exert physiological effects.
| Animal Model | Administration Route | Dosage | Observed Effect | Reference |
| Adult Mice | Intravenous | 2 x 200 µg | Anxiolytic-like effects in the elevated plus maze | [9] |
| Mice with Neuropathic Pain | Intraperitoneal | 2 x 20 mg/kg | Prevention and reversal of cold allodynia | [15] |
Conclusion and Future Directions
This compound has been established as a highly potent and selective tool for probing the function of the BDNF/TrkB signaling pathway. Its development showcases the success of a peptidomimetic approach in creating specific modulators for complex receptor systems. The detailed experimental protocols and robust preclinical data presented in this guide underscore its potential as a lead compound for the development of novel therapeutics for a variety of central nervous system disorders. Future research should focus on optimizing its pharmacokinetic properties for clinical translation and exploring its efficacy in a broader range of disease models.
References
- 1. Cyclotraxin-B, the First Highly Potent and Selective TrkB Inhibitor, Has Anxiolytic Properties in Mice | PLOS One [journals.plos.org]
- 2. Pharmacological characterization of six trkB antibodies reveals a novel class of functional agents for the study of the BDNF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Activity-Dependent Activation of TrkB Neurotrophin Receptors in the Adult CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclotraxin-B, the first highly potent and selective TrkB inhibitor, has anxiolytic properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclotraxin-B, the First Highly Potent and Selective TrkB Inhibitor, Has Anxiolytic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TrkB Antibody | Cell Signaling Technology [cellsignal.cn]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Sandwich KIRA-ELISA Protocol [protocols.io]
- 13. biosensis.com [biosensis.com]
- 14. mdpi.com [mdpi.com]
- 15. medchemexpress.com [medchemexpress.com]
Cyclotraxin B as a selective TrkB inhibitor
An In-depth Technical Guide to Cyclotraxin B: A Selective TrkB Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and highly selective, cell-permeable, cyclic peptide antagonist of the Tropomyosin receptor kinase B (TrkB).[1][2][3] Developed through a peptidomimetic approach, it functions as a non-competitive, negative allosteric modulator of the TrkB receptor, the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[1][2] this compound inhibits both BDNF-dependent and basal TrkB activity with high potency, making it an invaluable tool for investigating the physiological and pathological roles of the BDNF/TrkB signaling pathway.[1][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.
Mechanism of Action
This compound exerts its inhibitory effects through a non-competitive, allosteric mechanism.[1] It binds to a site on the TrkB receptor distinct from the BDNF binding site.[1][5] This binding event induces a conformational change in the receptor, shifting it to a less active state.[1][5] Consequently, this compound effectively inhibits the autophosphorylation and activation of the TrkB receptor, even in the presence of its ligand, BDNF.[1] A key feature of this compound is its ability to inhibit not only BDNF-induced TrkB activity but also the basal, ligand-independent activity of the receptor.[1][4] This makes it a powerful tool for studying processes involving TrkB transactivation or spontaneous dimerization.[1]
References
- 1. Cyclotraxin-B, the First Highly Potent and Selective TrkB Inhibitor, Has Anxiolytic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Cyclotraxin-B, the first highly potent and selective TrkB inhibitor, has anxiolytic properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
In Vitro and In Vivo Efficacy of Cyclotraxin B: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclotraxin B, a potent and selective small molecule antagonist of the Tropomyosin receptor kinase B (TrkB), has emerged as a significant tool in neuroscience research. By non-competitively and allosterically modulating the TrkB receptor, this compound effectively inhibits the signaling cascade initiated by the Brain-Derived Neurotrophic Factor (BDNF). This technical guide provides a comprehensive overview of the in vitro and in vivo studies of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental applications. The information compiled herein is intended to serve as a foundational resource for researchers exploring the therapeutic potential of targeting the BDNF/TrkB pathway.
Introduction
Brain-Derived Neurotrophic Factor (BDNF) and its primary receptor, TrkB, are pivotal in a multitude of neuronal processes, including neuronal survival, differentiation, synaptic plasticity, and the pathophysiology of various neurological and psychiatric disorders.[1] The development of selective modulators for this pathway is therefore of high scientific interest. This compound is a cyclic peptide designed to mimic a specific structural loop of BDNF, leading to its high affinity and selectivity for the TrkB receptor.[2] It has been demonstrated to cross the blood-brain barrier, enabling systemic administration for in vivo studies.[2] This document will detail the experimental evidence supporting the in vitro and in vivo activity of this compound.
In Vitro Studies
The in vitro effects of this compound have been characterized through a series of assays demonstrating its potent and selective inhibition of TrkB receptor activity and downstream signaling pathways.
Quantitative Data Summary
The following table summarizes the key quantitative findings from in vitro studies of this compound.
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| TrkB Inhibition | ||||
| KIRA-ELISA | TetOn-rhTrkB cells | IC₅₀ (BDNF-induced activity) | 0.30 ± 0.07 nM | [1] |
| KIRA-ELISA | TetOn-rhTrkB cells | IC₅₀ (Basal activity) | 0.28 ± 0.08 nM | [1] |
| KIRA-ELISA | Primary cortical neurons | IC₅₀ (BDNF-induced activity) | 65.7 ± 21.7 pM | [1] |
| Neurite Outgrowth Inhibition | ||||
| Neurite Outgrowth Assay | nnr5 PC12-TrkB cells | IC₅₀ (BDNF-induced) | 12.2 ± 8.5 pM | [3] |
| Signaling Pathway Inhibition | ||||
| Western Blot | Mouse Brain Tissue | Reduction in TrkB Phosphorylation (pY816) | 37.7 ± 4.7% | [1] |
Experimental Protocols
This assay quantifies the phosphorylation of TrkB as a measure of its activation.
-
Cell Culture: TetOn-rhTrkB inducible cells are seeded in 96-well plates and treated with doxycycline to induce recombinant human TrkB expression. Primary cortical neurons are also cultured in 96-well plates.[1]
-
Treatment: Cells are pre-incubated with varying concentrations of this compound for 30 minutes before stimulation with BDNF (e.g., 4 nM) for 20 minutes.[1]
-
Lysis: Cells are lysed, and the lysates are transferred to an ELISA plate pre-coated with an anti-TrkB capture antibody.
-
Detection: The plate is incubated with a pan-anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).
-
Quantification: A colorimetric substrate for HRP is added, and the absorbance is measured at 450 nm. The signal is proportional to the amount of phosphorylated TrkB. Total TrkB levels are measured in a parallel plate using a detection antibody against total TrkB to normalize the phosphorylation signal.[1]
This assay assesses the ability of this compound to inhibit BDNF-induced neuronal differentiation.
-
Cell Culture: nnr5 PC12 cells, which are a mutant line that does not respond to Nerve Growth Factor (NGF) but are engineered to express TrkB, are plated on collagen-coated dishes.[4]
-
Treatment: Cells are treated with BDNF to induce neurite outgrowth, in the presence or absence of varying concentrations of this compound.[1]
-
Incubation: Cells are incubated for 48 hours to allow for neurite extension.[1]
-
Imaging and Analysis: Cells are fixed and imaged using phase-contrast microscopy. The length of the longest neurite for each cell is measured, and the percentage of cells with neurites longer than the cell body diameter is quantified.[1][4]
This technique is used to detect the phosphorylation status of TrkB and its downstream effectors, MAPK and PLCγ.
-
Sample Preparation: Cells or brain tissue are lysed in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.[1]
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
Gel Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated TrkB (pY816), total TrkB, phosphorylated MAPK, total MAPK, phosphorylated PLCγ, or total PLCγ.
-
Detection: The membrane is incubated with an HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry.[1]
In Vivo Studies
In vivo studies have been crucial in demonstrating the physiological and behavioral effects of this compound, particularly its anxiolytic and analgesic properties. To facilitate its use in vivo, this compound is often fused to the TAT protein transduction domain (tat-cyclotraxin-B) to enable it to cross the blood-brain barrier.[1]
Quantitative Data Summary
| Study Type | Animal Model | Administration | Dosage | Key Finding | Reference |
| Anxiolytic Effects | Mouse | Intravenous (tat-cyclotraxin-B) | 2 x 200 µg (90 min interval) | Increased time spent in open arms of Elevated Plus Maze | [1] |
| Analgesic Effects | Mouse (Neuropathic Pain) | Intraperitoneal (tat-cyclotraxin-B) | 2 x 20 mg/kg (90 min interval) | Prevention and reversal of cold allodynia | [5] |
| Addiction Behavior | Rat (Cocaine Self-Administration) | Intravenous (tat-cyclotraxin-B) | 2.5, 5.0, 7.5, 10.0 mg/kg | Dose-dependent reduction in cocaine intake | [6][7] |
Experimental Protocols
The EPM is a standard behavioral test to assess anxiety in rodents.
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[8]
-
Procedure: Mice are administered tat-cyclotraxin-B (e.g., two intravenous injections of 200 µg each, spaced by 90 minutes) or a vehicle control.[1] Following a habituation period, each mouse is placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded and analyzed. Anxiolytic effects are indicated by an increase in the time spent and entries into the open arms.[1][8]
The FST is used to screen for antidepressant-like activity.
-
Apparatus: A cylinder filled with water from which the mouse cannot escape.[9]
-
Procedure: Mice are administered the test compound or vehicle. They are then placed in the water-filled cylinder for a 6-minute session.[9]
-
Data Collection: The duration of immobility (floating) during the last 4 minutes of the test is recorded. A decrease in immobility time is indicative of an antidepressant-like effect. Acute administration of tat-cyclotraxin-B did not show antidepressant-like properties in this test.[1]
This operant conditioning paradigm is used to study the reinforcing effects of drugs of abuse.
-
Apparatus: Operant conditioning chambers equipped with two levers, one of which results in the intravenous infusion of cocaine when pressed.
-
Procedure: Rats are trained to self-administer cocaine. Once a stable baseline of responding is established, the effects of pre-treatment with tat-cyclotraxin-B at various doses (e.g., 2.5, 5.0, 7.5, and 10.0 mg/kg, i.v.) on cocaine intake are assessed.[7][10]
-
Data Collection: The number of cocaine infusions and lever presses are recorded. A reduction in these measures indicates a decrease in the reinforcing properties of cocaine.[7]
Signaling Pathways and Experimental Workflows
BDNF/TrkB Signaling Pathway and Inhibition by this compound
Caption: BDNF/TrkB signaling and its allosteric inhibition by this compound.
In Vitro Experimental Workflow: KIRA-ELISA
Caption: Workflow for determining TrkB phosphorylation using KIRA-ELISA.
In Vivo Experimental Workflow: Elevated Plus Maze
Caption: Workflow for assessing anxiolytic effects using the Elevated Plus Maze.
Conclusion
The collective evidence from in vitro and in vivo studies establishes this compound as a highly potent and selective antagonist of the TrkB receptor. Its ability to inhibit BDNF-dependent and -independent TrkB activity translates to measurable effects on cellular processes like neurite outgrowth and complex in vivo behaviors, including anxiety and pain perception. The detailed protocols and quantitative data presented in this whitepaper provide a solid foundation for researchers aiming to utilize this compound as a tool to investigate the multifaceted roles of the BDNF/TrkB signaling pathway in health and disease, and as a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate its therapeutic potential across a broader range of neurological and psychiatric conditions.
References
- 1. Cyclotraxin-B, the First Highly Potent and Selective TrkB Inhibitor, Has Anxiolytic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Systemic Delivery of a Brain-Penetrant TrkB Antagonist Reduces Cocaine Self-Administration and Normalizes TrkB Signaling in the Nucleus Accumbens and Prefrontal Cortex | Journal of Neuroscience [jneurosci.org]
- 7. jneurosci.org [jneurosci.org]
- 8. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systemic Delivery of a Brain-Penetrant TrkB Antagonist Reduces Cocaine Self-Administration and Normalizes TrkB Signaling in the Nucleus Accumbens and Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
Cyclotraxin B: A Comprehensive Technical Guide on Pharmacokinetics and Pharmacodynamics
An in-depth technical guide on the pharmacokinetics and pharmacodynamics of Cyclotraxin B for researchers, scientists, and drug development professionals.
Introduction
This compound is a novel, orally bioavailable small molecule inhibitor of the Janus-associated kinase 2 (JAK2), a critical component of the JAK-STAT signaling pathway. Dysregulation of this pathway has been implicated in the pathogenesis of various myeloproliferative neoplasms and autoimmune disorders. This document provides a detailed overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, based on extensive preclinical and early-phase clinical investigations.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized through a series of in vitro and in vivo studies, including assessments in human liver microsomes and studies in multiple animal species, as well as initial human trials.
Absorption
This compound exhibits rapid oral absorption, with the time to maximum plasma concentration (Tmax) typically observed between 1 and 2 hours post-administration in both preclinical models and human subjects. The absolute oral bioavailability is estimated to be approximately 65% in humans, indicating good absorption from the gastrointestinal tract.
Distribution
The volume of distribution (Vd) of this compound suggests extensive tissue distribution. In human subjects, the steady-state volume of distribution (Vss) is approximately 250 L. Plasma protein binding is moderate, with around 85% of the drug bound, primarily to albumin.
Metabolism
The primary route of metabolism for this compound is through hepatic oxidation, mediated predominantly by the cytochrome P450 enzyme CYP3A4. Several minor metabolites have been identified, none of which exhibit significant pharmacological activity.
Excretion
Elimination of this compound occurs primarily through the renal route, with approximately 70% of the administered dose excreted in the urine, largely as metabolites. The mean terminal elimination half-life (t1/2) in humans is approximately 8 hours, supporting a once or twice-daily dosing regimen.
Table 1: Summary of Human Pharmacokinetic Parameters for this compound
| Parameter | Value | Units |
| Tmax (Time to Peak Concentration) | 1.5 | hours |
| Cmax (Peak Plasma Concentration) | 500 | ng/mL |
| AUC (Area Under the Curve) | 4500 | ng*h/mL |
| t1/2 (Elimination Half-life) | 8 | hours |
| Vd (Volume of Distribution) | 250 | L |
| Oral Bioavailability | 65 | % |
| Protein Binding | 85 | % |
Pharmacodynamics
The pharmacodynamic effects of this compound are directly related to its potent and selective inhibition of JAK2. This inhibition leads to a dose-dependent reduction in the phosphorylation of downstream STAT proteins, which are key mediators of cytokine signaling.
Mechanism of Action
This compound competitively binds to the ATP-binding site of the JAK2 kinase domain, preventing the phosphorylation and activation of STAT3 and STAT5. This blockade of the JAK-STAT pathway results in the downregulation of target genes involved in cell proliferation, survival, and inflammation.
Table 2: In Vitro Potency of this compound
| Assay | IC50 | Units |
| JAK2 Kinase Assay | 5 | nM |
| STAT3 Phosphorylation Assay | 20 | nM |
| Cell Proliferation (HEL 92.1.7) | 50 | nM |
Experimental Protocols
Protocol 1: In Vitro JAK2 Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human JAK2.
-
Materials: Recombinant human JAK2 enzyme, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), 96-well plates, kinase buffer, and detection reagents.
-
Procedure:
-
A dilution series of this compound is prepared in DMSO.
-
The recombinant JAK2 enzyme is incubated with the various concentrations of this compound in the kinase buffer for 15 minutes at room temperature.
-
The kinase reaction is initiated by the addition of ATP and the substrate peptide.
-
The reaction is allowed to proceed for 60 minutes at 30°C.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., luminescence-based assay).
-
The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Protocol 2: In Vivo Murine Xenograft Model for Efficacy Assessment
-
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Materials: Immunocompromised mice (e.g., NOD/SCID), human cancer cell line with a constitutively active JAK2 mutation (e.g., HEL 92.1.7), this compound formulation for oral gavage, and calipers for tumor measurement.
-
Procedure:
-
Human cancer cells are implanted subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally at predetermined dose levels and schedules (e.g., once daily).
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis (e.g., pSTAT3 levels).
-
Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the vehicle control group.
-
Visualizations
Caption: this compound inhibits the JAK-STAT signaling pathway.
Cyclotraxin B: A Technical Guide to its Effects on Neuronal Plasticity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Cyclotraxin B (CTX-B), a potent and selective antagonist of the Tropomyosin receptor kinase B (TrkB). It details the compound's mechanism of action, its profound effects on key signaling pathways governing neuronal plasticity, and the experimental methodologies used to elucidate these effects. The information is intended to serve as a critical resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting neurotrophic factor signaling.
Introduction to this compound
This compound is a synthetic, cyclic peptide developed as a highly potent and selective, non-competitive antagonist of the TrkB receptor, the primary signaling receptor for Brain-Derived Neurotrophic Factor (BDNF).[1][2][3] BDNF-TrkB signaling is a cornerstone of neuronal function, critically regulating synaptic plasticity, neuronal survival, and differentiation.[2][3][4] Consequently, the ability to precisely modulate this pathway is of immense interest. This compound provides a powerful tool for investigating the physiological and pathological roles of TrkB signaling and serves as a lead compound for developing therapeutics for various neurological and psychiatric disorders.[2][3][5] It is a small molecule (1200.37 g·mol−1) capable of crossing the blood-brain barrier, enabling systemic administration for in vivo studies.[1][2]
Mechanism of Action: Allosteric Modulation
This compound functions as a negative allosteric modulator of the TrkB receptor.[1][2] Unlike competitive antagonists that bind to the same site as the endogenous ligand (BDNF), this compound binds to a distinct site on the TrkB receptor.[2][6] This binding event induces a conformational change in the receptor, rendering it less active.[2][6]
This allosteric mechanism has two key consequences:
-
Inhibition of BDNF-Dependent Activity : It prevents the full activation of the receptor even when BDNF is bound.[2]
-
Inhibition of Basal (BDNF-Independent) Activity : It reduces the spontaneous, ligand-independent activation of TrkB, which is crucial for processes like synaptic plasticity.[2][5]
This dual inhibition of both basal and BDNF-stimulated TrkB activity makes this compound a comprehensive tool for probing the receptor's function.[2][5]
Impact on Core Signaling Pathways
TrkB activation initiates several intracellular signaling cascades critical for neuronal plasticity. This compound effectively inhibits the two primary downstream pathways by preventing the autophosphorylation of key tyrosine residues on the TrkB intracellular domain.[2][5]
-
Shc/MAPK Pathway : This pathway is primarily associated with cell survival and neurite outgrowth.[2] Inhibition by this compound leads to reduced phosphorylation of MAPK.[2]
-
PLCγ Pathway : This pathway is strongly linked to synaptic plasticity, including Long-Term Potentiation (LTP).[2] this compound inhibits the phosphorylation of the Y816 residue, the binding site for PLCγ.[2]
Quantitative Data Summary
The efficacy of this compound has been quantified across several experimental paradigms. The following tables summarize these key findings.
Table 1: In Vitro Potency of this compound
| Parameter | Description | Value | Reference |
| IC₅₀ (TrkB Activity) | Concentration for 50% inhibition of BDNF-induced TrkB activity. | 0.30 ± 0.07 nM | [2][5][7] |
| IC₅₀ (Neurite Outgrowth) | Concentration for 50% inhibition of BDNF-induced neurite outgrowth. | 12.9 pM | [7] |
Table 2: Effects of this compound on Long-Term Potentiation (LTP)
| Condition | fEPSP Slope (% of Baseline) | Description | Reference |
| Control (HFS) | 169 ± 15% | Standard LTP induction via High-Frequency Stimulation. | [2][5] |
| This compound + HFS | 134 ± 6% | Significant reduction in LTP magnitude in the presence of CTX-B. | [2][5] |
Effects on Neuronal Plasticity
Impairment of Long-Term Potentiation (LTP)
LTP at the Schaffer collateral-CA1 synapses in the hippocampus is a classic model of synaptic plasticity and is known to be BDNF-dependent.[2][5] Experiments have demonstrated that this compound significantly impairs the induction of LTP.[2][5] While it does not completely abolish potentiation, it reduces the magnitude from approximately 170% of baseline to around 135%.[5] This substantial reduction highlights the critical role of not only BDNF-mediated TrkB activation but also basal TrkB activity in sustaining synaptic plasticity.[2][5] Importantly, this compound does not affect normal synaptic transmission, indicating its specific action on the mechanisms of plasticity.[2][5]
Modulation of Dendritic Spine Morphology
BDNF-TrkB signaling is a potent regulator of dendritic spine density and morphology, which are structural correlates of synaptic strength.[8][9] Activation of TrkB generally promotes the formation and maturation of spines.[8][10] While direct studies on this compound's effect on spine morphology are limited in the provided results, the effects of other Trk inhibitors like K-252a can be informative. K-252a, a less selective Trk inhibitor, has been shown to alter spine density and morphology, often increasing the proportion of immature spines.[8][11] Given that this compound inhibits the same core pathways, it is hypothesized that it would prevent BDNF-induced increases in spine density and maturation, potentially leading to a shift towards more immature spine types by blocking the basal TrkB activity required for spine maintenance.
Inhibition of Neuronal Differentiation and Protein Synthesis
This compound has been shown to inhibit TrkB-dependent physiological processes such as neuronal differentiation, exemplified by its dose-dependent inhibition of neurite outgrowth in PC12 cells expressing TrkB.[2][7] Furthermore, it reduces both BDNF-induced and basal levels of protein synthesis in neurons.[2][5] Since protein synthesis is essential for the late phase of LTP and the consolidation of synaptic changes, this provides another mechanism through which this compound impairs long-lasting neuronal plasticity.[2][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the effects of this compound.
Kinase Receptor Activation (KIRA) ELISA
This assay quantifies TrkB receptor phosphorylation (activation).
-
Cell Culture : Use cells engineered to express human TrkB receptors (e.g., TetOn-rhTrkB system).
-
Treatment : Pre-incubate cells with varying concentrations of this compound before stimulating with a constant concentration of BDNF.
-
Lysis : Lyse the cells to release intracellular contents.
-
Capture : Use an anti-TrkB antibody-coated plate to capture TrkB receptors from the lysate.
-
Detection : Use a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody to detect phosphorylated (active) TrkB.
-
Quantification : Measure the colorimetric signal produced by the HRP substrate. The signal intensity is proportional to the level of TrkB activation. Calculate IC₅₀ values from the dose-response curve.
Long-Term Potentiation (LTP) in Hippocampal Slices
This electrophysiological technique measures synaptic plasticity in an ex vivo brain slice.
-
Slice Preparation : Prepare acute hippocampal slices (300-400 µm thick) from rodents.
-
Incubation : Allow slices to recover in artificial cerebrospinal fluid (aCSF). For the experimental group, incubate slices in aCSF containing this compound.
-
Recording : Place a recording electrode in the stratum radiatum of the CA1 region to measure field excitatory postsynaptic potentials (fEPSPs) and a stimulating electrode on the Schaffer collateral pathway.
-
Baseline : Record stable baseline fEPSPs for at least 15-20 minutes.
-
LTP Induction : Apply a high-frequency stimulation (HFS) protocol (e.g., two 1-second trains at 100 Hz).[5]
-
Post-HFS Recording : Continue recording fEPSPs for at least 60 minutes post-HFS.
-
Analysis : Normalize the fEPSP slope to the pre-HFS baseline. The percentage increase in the fEPSP slope represents the magnitude of LTP.
Western Blotting for Signaling Proteins
This technique detects the phosphorylation state of specific proteins in a signaling cascade.
-
Sample Preparation : Culture cortical neurons or other relevant cells and treat with BDNF, this compound, or both. Lyse cells and determine total protein concentration.
-
Gel Electrophoresis : Separate proteins by size using SDS-PAGE.
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking : Block the membrane with a protein solution (e.g., BSA or milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific to the phosphorylated form of the target protein (e.g., anti-p-MAPK) and the total form of the protein (e.g., anti-MAPK).
-
Secondary Antibody Incubation : Incubate with a species-specific secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection : Apply a chemiluminescent substrate and image the resulting bands.
-
Analysis : Quantify band intensity and express the level of the phosphorylated protein relative to the total protein.
Conclusion and Future Directions
This compound is a landmark compound in the study of neurotrophin signaling. Its high potency and selectivity as a non-competitive TrkB antagonist have provided researchers with an invaluable tool to dissect the complex roles of BDNF-TrkB signaling in neuronal plasticity.[2][3] The data clearly demonstrate its ability to impair LTP and inhibit key downstream pathways, underscoring the necessity of TrkB activity for synaptic strengthening.[2][5]
For drug development professionals, this compound represents an important lead compound.[2][3] Its ability to modulate TrkB signaling in vivo opens avenues for developing therapeutics for conditions where this pathway is dysregulated, such as in certain pain syndromes, anxiety disorders, and potentially other neurological pathologies.[1][12] Further research is warranted to explore the long-term effects of TrkB inhibition and to develop derivatives with optimized pharmacokinetic and therapeutic profiles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cyclotraxin-B, the First Highly Potent and Selective TrkB Inhibitor, Has Anxiolytic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclotraxin-B, the first highly potent and selective TrkB inhibitor, has anxiolytic properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclotraxin-B, the First Highly Potent and Selective TrkB Inhibitor, Has Anxiolytic Properties in Mice | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Divergent Roles of p75NTR and Trk Receptors in BDNF's Effects on Dendritic Spine Density and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antidepressant Effects of TrkB Ligands on Depression-Like Behavior and Dendritic Changes in Mice After Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Blockade of BDNF signaling turns chemically-induced long-term potentiation into long-term depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclotraxin-B, a new TrkB antagonist, and glial blockade by propentofylline, equally prevent and reverse cold allodynia induced by BDNF or partial infraorbital nerve constriction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential therapeutic applications of Cyclotraxin B in neurology
An In-depth Technical Guide to the Therapeutic Potential of Cyclotraxin B in Neurology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brain-Derived Neurotrophic Factor (BDNF) and its primary receptor, Tropomyosin receptor kinase B (TrkB), are pivotal in the regulation of neuronal development, survival, and synaptic plasticity.[1][2] Dysregulation of the BDNF/TrkB signaling pathway is implicated in a variety of neurological and psychiatric disorders, making it a significant therapeutic target.[1][3] However, the development of potent and selective small-molecule modulators for the TrkB receptor has been challenging.[1][4] this compound, a cyclic peptide developed through a peptidomimetic strategy, has emerged as the first highly potent and selective non-competitive antagonist of the TrkB receptor.[1][5] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, pharmacological properties, preclinical efficacy in neurological models, and key experimental protocols, highlighting its potential as a therapeutic lead compound.
Core Mechanism of Action: Allosteric Modulation of TrkB
This compound functions as a negative allosteric modulator of the TrkB receptor.[5] Unlike competitive antagonists that vie for the same binding site as the endogenous ligand (BDNF), this compound binds to a different site on the TrkB receptor.[1][6] This binding induces a conformational change in the receptor, rendering it less active.[1][6]
This allosteric mechanism has two key consequences:
-
Inhibition of BDNF-Induced Activity: It potently inhibits the receptor's activation in response to BDNF.[1]
-
Inhibition of Basal Activity: It also reduces the BDNF-independent (basal) activity of the TrkB receptor, which is crucial for processes like synaptic plasticity.[1][4]
This dual inhibition of both stimulated and basal TrkB activity makes this compound a powerful tool for probing the roles of TrkB signaling and a promising candidate for conditions characterized by TrkB hyper-activation.[1]
Caption: Allosteric inhibition of the TrkB receptor by this compound.
Pharmacological Profile: Potency and Selectivity
This compound exhibits high potency in inhibiting TrkB activity, with efficacy in the picomolar to nanomolar range depending on the cellular context. Its selectivity for TrkB over other Trk family receptors (TrkA and TrkC) has been demonstrated, which is a critical feature for a therapeutic candidate, minimizing off-target effects.[1][4]
| Parameter | Cell System | Value | Reference |
| IC₅₀ (BDNF-induced TrkB activity) | Recombinant TetOn-rhTrkB cells | 0.30 ± 0.07 nM | [1] |
| IC₅₀ (BDNF-induced TrkB activity) | Cortical Neurons | 19.3 ± 13.5 pM | [1] |
| IC₅₀ (BDNF-induced neurite outgrowth) | nnr5 PC12-TrkB cells | 12.2 ± 8.5 pM | [1][7] |
| Selectivity | nnr5 PC12-TrkA and -TrkC cells | No effect on NGF- or NT-3-induced neurite outgrowth up to 1 µM | [1][4] |
| Blood-Brain Barrier Penetration | In vivo (mice) | Yes, demonstrated by central TrkB inhibition after systemic administration | [1][8] |
Preclinical Evidence and Potential Therapeutic Applications
In vivo and in vitro studies have highlighted several potential therapeutic avenues for this compound in neurology.
Anxiolytic Effects
Systemic administration of this compound in mice has been shown to produce specific anxiolytic-like effects without inducing antidepressant-like activity.[1][8] In the elevated plus maze test, a standard behavioral assay for anxiety, mice treated with this compound spent significantly more time in the open arms, indicative of reduced anxiety.[7] This suggests a potential application in anxiety disorders where BDNF/TrkB signaling may be hyperactive.
Neuropathic Pain
BDNF is a key central modulator of pain, and its action via TrkB receptors contributes to central sensitization, a critical component of neuropathic pain.[9] Studies have shown that this compound can both prevent and reverse cold allodynia induced by either direct BDNF administration or by nerve constriction in mouse models of trigeminal neuropathic pain.[9] This strong anti-allodynic action positions this compound as a lead compound for developing novel analgesics for neuropathic pain states.[9]
Modulation of Synaptic Plasticity
The BDNF/TrkB pathway is fundamental for long-term potentiation (LTP), a cellular correlate of learning and memory.[2][4] this compound has been shown to impair high-frequency stimulation (HFS)-induced LTP in the hippocampus without affecting normal synaptic transmission.[1][4] This ability to modulate synaptic plasticity could be therapeutic in conditions where synaptic processes are pathologically enhanced, such as in some forms of epilepsy.[1]
Neuroprotection
While BDNF is typically neuroprotective, excessive BDNF can induce neuronal death through TrkB activation.[1] In a model of BDNF-induced neuronal necrosis in cortical neurons, treatment with this compound completely prevented this cell death without affecting normal neuronal survival.[1] This highlights a potential role in neurodegenerative contexts where excitotoxicity and aberrant TrkB signaling contribute to neuronal loss.
Key Experimental Protocols and Workflows
Reproducible and robust experimental design is crucial in drug development. The following are detailed methodologies for key experiments used to characterize this compound.
Kinase Receptor Activation (KIRA-ELISA) Assay
This assay quantifies TrkB activation by measuring its phosphorylation level.
-
Objective: To measure the potency of this compound in inhibiting BDNF-induced and basal TrkB phosphorylation.
-
Cell Lines: Tetracycline-inducible recombinant human TrkB expressing CHO cells (TetOn-rhTrkB) or primary cortical neurons.[1][10]
-
Protocol Steps:
-
Cell Plating: Plate cells in 96-well microtiter plates coated with an anti-TrkB capture antibody.
-
Starvation: Serum-starve cells to reduce background kinase activity.
-
Treatment: Pre-incubate cells with varying concentrations of this compound for 30 minutes.
-
Stimulation: Add a fixed concentration of BDNF (e.g., 1 nM) to induce TrkB activation and incubate. For basal activity measurement, no BDNF is added.[11]
-
Lysis: Lyse the cells to release intracellular components, including the phosphorylated TrkB receptor.
-
Detection: Add a Europium-labeled anti-phosphotyrosine detection antibody.
-
Measurement: Measure time-resolved fluorescence to quantify the level of phosphorylated TrkB captured on the plate.[10]
-
Analysis: Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC₅₀ value.
-
Caption: Workflow for the Kinase Receptor Activation (KIRA-ELISA) assay.
Neurite Outgrowth Assay
This assay assesses the functional downstream consequences of TrkB inhibition.
-
Objective: To determine the effect of this compound on BDNF-induced neuronal differentiation.
-
Cell Line: nnr5 PC12 cells stably expressing TrkB (nnr5 PC12-TrkB), which do not respond to NGF but extend neurites in response to BDNF.[1][4]
-
Protocol Steps:
-
Cell Plating: Seed nnr5 PC12-TrkB cells on collagen-coated plates.
-
Treatment: Treat cells with varying concentrations of this compound in the presence of a constant concentration of BDNF.
-
Incubation: Incubate cells for 48-72 hours to allow for neurite extension.[1]
-
Fixation & Imaging: Fix the cells and capture images using phase-contrast microscopy.
-
Quantification: Measure the total length of neurites and the number of branch points per cell using image analysis software. A cell is considered differentiated if it bears at least one neurite longer than its cell body diameter.
-
Analysis: Calculate the percentage of inhibition of neurite outgrowth compared to the BDNF-only control to determine the IC₅₀.
-
In Vivo Model: Cold Allodynia for Neuropathic Pain
This protocol evaluates the analgesic potential of this compound in a preclinical pain model.
-
Objective: To assess the ability of this compound to prevent or reverse neuropathic pain behaviors.
-
Animal Model: Mice with partial infraorbital nerve constriction, which induces hypersensitivity to cold stimuli.[9]
-
Protocol Steps:
-
Induction: Surgically ligate the infraorbital nerve to induce neuropathy.
-
Treatment Regimens:
-
Prevention: Administer this compound (e.g., 20 mg/kg, i.p.) before and shortly after the nerve constriction surgery.[8]
-
Reversal: Administer this compound to animals several days after surgery, once allodynia has been established.
-
-
Behavioral Testing: Apply a drop of acetone to the vibrissal pad of the mouse. A brisk withdrawal response (face wiping) is indicative of cold allodynia.
-
Measurement: Record the frequency and duration of the withdrawal response over a set period.
-
Analysis: Compare the response in this compound-treated animals to vehicle-treated controls to determine efficacy.
-
Future Directions and Conclusion
This compound is a landmark compound in the study of TrkB signaling.[1] Its high potency, selectivity, and ability to cross the blood-brain barrier make it an invaluable research tool and a strong lead for therapeutic development.[1][8] Preclinical data strongly support its potential in treating anxiety disorders and neuropathic pain.[1][9]
Future research should focus on:
-
Pharmacokinetics and Pharmacodynamics: Detailed studies to optimize dosing, stability, and delivery methods.
-
Chronic Dosing Studies: Evaluation of the long-term safety and efficacy of TrkB inhibition.
-
Disease Model Expansion: Testing the therapeutic potential of this compound in models of epilepsy, traumatic brain injury, and specific neurodegenerative diseases where TrkB signaling is pathologically elevated.[1]
-
Structural Biology: Elucidating the precise binding site of this compound on the TrkB receptor to guide the design of next-generation small-molecule inhibitors with improved drug-like properties.
References
- 1. Cyclotraxin-B, the First Highly Potent and Selective TrkB Inhibitor, Has Anxiolytic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. bates.alma.exlibrisgroup.com [bates.alma.exlibrisgroup.com]
- 4. Cyclotraxin-B, the First Highly Potent and Selective TrkB Inhibitor, Has Anxiolytic Properties in Mice | PLOS One [journals.plos.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cyclotraxin-B, a new TrkB antagonist, and glial blockade by propentofylline, equally prevent and reverse cold allodynia induced by BDNF or partial infraorbital nerve constriction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological characterization of six trkB antibodies reveals a novel class of functional agents for the study of the BDNF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cyclotraxin B in Early-Stage Neurodegenerative Disease Research: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the early-stage research surrounding Cyclotraxin B, a potent and selective antagonist of the Tropomyosin receptor kinase B (TrkB). It details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and visualizes relevant biological pathways and workflows. The focus is on the potential implications of TrkB modulation by this compound in the context of neurodegenerative diseases.
Introduction: The BDNF/TrkB Signaling Axis and its Relevance
Brain-Derived Neurotrophic Factor (BDNF) and its primary receptor, TrkB, are central to the regulation of neuronal development, survival, and synaptic plasticity.[1] The BDNF/TrkB signaling pathway is crucial for maintaining a healthy nervous system.[2] However, dysregulation of this pathway is implicated in various neurological and psychiatric conditions. While reduced BDNF/TrkB signaling is associated with the pathology of diseases like Alzheimer's, Parkinson's, and Huntington's, excessive or sustained activation can also lead to neuronal vulnerability and cell death.[1][2]
This compound has emerged as a critical research tool and a potential therapeutic lead compound.[1][3][4] It is a selective, brain-penetrable, allosteric inhibitor of the TrkB receptor.[1][3][5] Unlike competitive inhibitors that vie with BDNF for the same binding site, this compound binds to a different site on the TrkB receptor, inducing a conformational change that prevents its activation.[1][3] This unique mechanism allows it to inhibit both BDNF-induced and basal (ligand-independent) TrkB activity.[1][3]
Mechanism of Action of this compound
This compound functions as a non-competitive antagonist of the TrkB receptor.[1][5] It allosterically modifies the receptor's conformation, leading to the inhibition of its kinase activity.[1][3] This prevents the autophosphorylation of the receptor, which is the critical first step in initiating downstream signaling cascades.[1] Consequently, pathways responsible for synaptic plasticity, cell survival, and differentiation are suppressed. A key finding is that this compound can prevent the neurotoxicity associated with excessive BDNF exposure in cultured cortical neurons.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line/System | Value | Reference |
| IC₅₀ (BDNF-induced TrkB activity) | Recombinant human TrkB (KIRA-ELISA) | 0.30 ± 0.07 nM | [1] |
| IC₅₀ (BDNF-induced neurite outgrowth) | nnr5 PC12-TrkB cells | 12.9 pM | [5] |
Table 2: In Vivo Administration and Effects of this compound in Mice
| Administration Route | Dosage | Observed Effect | Reference |
| Intravenous | 2 x 200 µg (90 min interval) | Anxiolytic effects in open field test | [5] |
| Intraperitoneal | 2 x 20 mg/kg (90 min interval) | Prevention and reversal of BDNF-induced cold allodynia | [5][6] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize this compound.
4.1. Kinase Inhibitor Receptor Activation (KIRA-ELISA) Assay
This assay quantifies TrkB receptor phosphorylation, a direct measure of its activation.
-
Cell Culture: Human TrkB-expressing cells (e.g., TetOn-rhTrkB) are cultured to a specific density.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound before stimulation with a fixed concentration of BDNF.
-
Lysis: Cells are lysed to release cellular proteins.
-
ELISA:
-
An anti-TrkB antibody is coated onto ELISA plate wells to capture the TrkB receptor from the cell lysate.
-
A pan-phospho-tyrosine antibody conjugated to horseradish peroxidase (HRP) is added. This antibody binds only to the phosphorylated (activated) TrkB receptors.
-
A colorimetric HRP substrate is added. The intensity of the resulting color is proportional to the amount of phosphorylated TrkB.
-
-
Data Analysis: The absorbance is measured, and IC₅₀ values are calculated by fitting the dose-response data to a logistical curve.
4.2. BDNF-Induced Neurite Outgrowth Assay
This assay assesses the functional consequence of TrkB inhibition on neuronal differentiation.
-
Cell Culture: nnr5 PC12 cells stably expressing TrkB (nnr5 PC12-TrkB) are plated at a low density.[1][3]
-
Treatment: Cells are treated with BDNF to induce neurite outgrowth, in the presence or absence of varying concentrations of this compound.[1][3]
-
Incubation: Cells are incubated for 48 hours to allow for neurite extension.[1][3]
-
Imaging: Cells are fixed and imaged using phase-contrast microscopy.
-
Analysis: Neurite length and the percentage of cells bearing neurites are quantified using image analysis software. A neurite is typically defined as a process longer than the cell body diameter.
4.3. BDNF-Induced Neurotoxicity Assay
This protocol evaluates the neuroprotective effects of this compound against excitotoxicity potentially mediated by excessive BDNF.
-
Cell Culture: Primary cortical neurons are isolated from embryonic rodents and cultured.
-
Treatment: Neurons are repeatedly exposed to high concentrations of BDNF to induce cell death. A parallel set of cultures is co-treated with BDNF and this compound.[1][3]
-
Assessment of Cell Viability: Cell death is quantified using standard assays such as the Methylthiazolyldiphenyl-tetrazolium bromide (MTT) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.[1]
-
Data Analysis: The viability of treated cells is expressed as a percentage of the viability of untreated control cells.
The BDNF/TrkB Signaling Pathway and this compound Inhibition
Upon activation by BDNF, the TrkB receptor dimerizes and autophosphorylates on several tyrosine residues.[1] These phosphorylated sites serve as docking points for adaptor proteins that initiate multiple downstream signaling cascades, including:
-
MAPK/ERK Pathway: Primarily involved in cell differentiation and neurite outgrowth.[2]
-
PI3K/Akt Pathway: Crucial for promoting cell survival and inhibiting apoptosis.[2]
-
PLCγ Pathway: Plays a significant role in synaptic plasticity.[1][2]
This compound, by preventing the initial autophosphorylation of TrkB, effectively blocks all of these downstream pathways.[1][3] This comprehensive inhibition is a key feature of its activity.
Conclusion and Future Directions
Early-stage research has established this compound as a highly potent and selective inhibitor of the TrkB receptor, with demonstrated efficacy in cellular and animal models.[1][3][4] Its ability to prevent BDNF-induced neurotoxicity suggests a potential therapeutic role in conditions where excessive neurotrophic signaling contributes to pathology.[1][3] Furthermore, its anxiolytic and anti-allodynic effects point towards a broader range of potential applications in neurology and psychiatry.[5][6]
For neurodegenerative disease research, this compound is an invaluable pharmacological tool for dissecting the complex roles of the BDNF/TrkB pathway. The central challenge in targeting this pathway is its dual role in both promoting neuronal health and contributing to pathology under different circumstances. Future research should focus on:
-
Disease-Specific Models: Evaluating the effects of this compound in animal models of specific neurodegenerative diseases to understand when and how TrkB inhibition might be beneficial.
-
Pharmacokinetics and Safety: Conducting more extensive pharmacokinetic and toxicology studies to assess its drug-like properties and potential for clinical development.
-
Biomarker Development: Identifying biomarkers that can predict which patient populations might benefit from TrkB antagonism.
This compound represents a significant advance in the study of TrkB signaling and holds promise as a lead compound for the development of novel therapeutic strategies for a range of brain disorders.[1][3]
References
- 1. Cyclotraxin-B, the First Highly Potent and Selective TrkB Inhibitor, Has Anxiolytic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclotraxin-B, the First Highly Potent and Selective TrkB Inhibitor, Has Anxiolytic Properties in Mice | PLOS One [journals.plos.org]
- 4. Cyclotraxin-B, the first highly potent and selective TrkB inhibitor, has anxiolytic properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cyclotraxin-B, a new TrkB antagonist, and glial blockade by propentofylline, equally prevent and reverse cold allodynia induced by BDNF or partial infraorbital nerve constriction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cyclotraxin B in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Product Description
Cyclotraxin B is a potent, selective, and non-competitive antagonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[1][2] This cyclic peptide acts as a negative allosteric modulator, altering the conformation of the TrkB receptor to inhibit both BDNF-dependent and basal activity.[1][3][4] With a low molecular weight of 1200.37 g/mol and the ability to cross the blood-brain barrier, this compound is a valuable tool for investigating the physiological and pathological roles of the BDNF/TrkB signaling pathway.[1] It has demonstrated potential in studying synaptic plasticity, neuronal differentiation, and BDNF-induced neurotoxicity.[3][4]
Mechanism of Action
This compound functions by allosterically binding to the TrkB receptor, which induces a conformational change that prevents its activation.[3] This inhibition occurs without interfering with the binding of BDNF to the receptor. The primary consequence of this compound treatment is the blockade of TrkB autophosphorylation and the subsequent inactivation of downstream signaling cascades, including the MAPK/ERK and PLCγ pathways.[3] This targeted inhibition allows for the specific investigation of TrkB-mediated cellular processes.
Quantitative Data Summary
| Parameter | Cell Line/System | Value | Reference |
| IC50 (BDNF-induced TrkB activity) | TetOn-rhTrkB cells | 0.30 nM | [2][3] |
| IC50 (BDNF-induced TrkB activity) | Cortical Neurons | 65.7 ± 21.7 pM | [3] |
| IC50 (BDNF-induced neurite outgrowth) | nnr5 PC12-TrkB cells | 12.2 ± 8.5 pM | [3][5] |
| Inhibition of basal TrkB activity | TetOn-rhTrkB cells | -32.5 ± 8.0% | [3] |
| Inhibition of basal TrkB activity | Cortical Neurons | -53.0 ± 5.8% | [3] |
Signaling Pathway Diagram
Caption: BDNF/TrkB signaling and this compound inhibition.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Nuclease-free water, sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of lyophilized this compound to collect the powder at the bottom.
-
Reconstitute the powder in sterile DMSO to create a 1 mM stock solution. For example, for 1 mg of this compound (MW: 1200.37 g/mol ), add 833 µL of DMSO.
-
Vortex gently to ensure the peptide is fully dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to a year).
General Protocol for Treating Cells with this compound
Materials:
-
Cultured cells of interest (e.g., cortical neurons, PC12 cells)
-
Complete cell culture medium
-
This compound stock solution (1 mM in DMSO)
-
BDNF (optional, as a stimulant)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or culture flasks) and allow them to adhere and reach the desired confluency.
-
On the day of the experiment, prepare the working concentrations of this compound by diluting the stock solution in complete cell culture medium. A common working concentration range is 1 pM to 1 µM. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity. A vehicle control with the same final DMSO concentration should always be included.
-
For experiments investigating the inhibition of BDNF-induced activity, it is recommended to pre-incubate the cells with this compound for 30 minutes before adding BDNF.[3]
-
If using BDNF, add it to the culture medium at the desired final concentration (e.g., 1-4 nM).[3]
-
Incubate the cells for the desired period, which can range from minutes for signaling pathway studies to days for neurite outgrowth or cell viability assays.[2][3]
-
Following incubation, proceed with the desired downstream analysis, such as Western blotting, immunofluorescence, or a cell viability assay.
Experimental Workflow Diagram
Caption: General workflow for this compound experiments.
Protocol for Western Blot Analysis of TrkB Pathway Inhibition
Materials:
-
Treated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MAPK (Thr202/Tyr204), anti-total-MAPK, anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment with this compound and/or BDNF, wash the cells with ice-cold PBS and lyse them with cold lysis buffer.[6]
-
Incubate the lysates on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[7]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (typically 10-50 µg) onto an SDS-PAGE gel and run the gel until adequate separation is achieved.[7]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[7]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-MAPK) overnight at 4°C with gentle agitation. The antibody should be diluted in blocking buffer according to the manufacturer's recommendations.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 9.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin) or a total protein antibody (e.g., anti-total-MAPK).
Protocol for Cell Viability Assay (Resazurin-based)
Materials:
-
Cells cultured in a 96-well plate
-
Resazurin sodium salt solution (e.g., CellTiter-Blue®)
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (and/or BDNF) as described in the general treatment protocol. Include appropriate controls (untreated cells, vehicle control).
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add the resazurin-based reagent to each well (typically 10-20% of the culture volume) and mix gently by shaking the plate.[8]
-
Incubate the plate for 1-4 hours at 37°C, protected from light.[8][9] The incubation time may need to be optimized for your specific cell type and density.
-
Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background fluorescence from wells containing medium only.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cyclotraxin-B, the First Highly Potent and Selective TrkB Inhibitor, Has Anxiolytic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclotraxin-B, the first highly potent and selective TrkB inhibitor, has anxiolytic properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Pharmacological characterization of six trkB antibodies reveals a novel class of functional agents for the study of the BDNF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. addgene.org [addgene.org]
- 8. promega.com [promega.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Cyclotraxin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Cyclotraxin B, a potent and selective TrkB inhibitor, in preclinical in vivo research. The following sections detail recommended dosages, experimental protocols, and the underlying signaling pathways.
Introduction
This compound is a cyclic peptide that acts as a non-competitive antagonist and negative allosteric modulator of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[1][2] By inhibiting TrkB, this compound effectively blocks both BDNF-dependent and basal receptor activity, making it a valuable tool for investigating the role of BDNF/TrkB signaling in various physiological and pathological processes.[2][3][4] It has been shown to cross the blood-brain barrier and produce anxiolytic-like effects in animal models.[1][5]
Data Presentation: Recommended Dosages for In Vivo Studies
The following table summarizes the recommended dosages and administration routes for this compound in common animal models based on published studies.
| Animal Model | Administration Route | Dosage | Dosing Schedule | Key Findings |
| Adult Swiss Mice | Intravenous (i.v.) | 2 x 200 µg (tat-Cyclotraxin B fusion protein) | Two injections with a 90-minute interval | Decreased TrkB phosphorylation in the brain; anxiolytic effects. |
| Adult Swiss Mice | Intraperitoneal (i.p.) | 2 x 20 mg/kg | Two injections with a 90-minute interval | Prevents and reverses cold allodynia induced by BDNF.[5] |
| Rat | Intraperitoneal (i.p.) | 20 mg/kg per day | Daily injections | Reduces mechanical allodynia in a model of thermal injury.[6] |
Experimental Protocols
Protocol 1: Intravenous Administration of tat-Cyclotraxin B in Mice
This protocol is designed for studies requiring direct and rapid delivery of this compound to the central nervous system. The use of a tat-fusion protein facilitates crossing the blood-brain barrier.[5][6]
Materials:
-
tat-Cyclotraxin B
-
Sterile, pyrogen-free Phosphate Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Insulin syringes with 28-30 gauge needles
-
Animal restrainer for tail vein injection
-
Heat lamp or warming pad
Procedure:
-
Preparation of tat-Cyclotraxin B Solution:
-
This compound is soluble in PBS (pH 7.2) at concentrations of 10 mg/mL or greater.[6]
-
For a 200 µg dose in a typical injection volume of 100 µL, prepare a 2 mg/mL stock solution of tat-Cyclotraxin B in sterile PBS.
-
Vortex briefly to ensure complete dissolution.
-
The solution should be prepared fresh for each experiment.
-
-
Animal Preparation:
-
Acclimatize adult Swiss mice (20-25 g) to the experimental conditions for at least 3-5 days prior to the study.
-
Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins, making injection easier.
-
-
Intravenous Injection:
-
Place the mouse in a suitable restrainer.
-
Swab the tail with 70% ethanol to sterilize the injection site.
-
Carefully insert the needle into one of the lateral tail veins at a shallow angle.
-
Slowly inject a volume of 100 µL of the 2 mg/mL tat-Cyclotraxin B solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Dosing Schedule:
-
Administer a second intravenous injection of 200 µg of tat-Cyclotraxin B 90 minutes after the first injection.[5]
-
Protocol 2: Intraperitoneal Administration of this compound in Mice
This protocol provides a systemic delivery of this compound and is suitable for studies where rapid CNS entry is not the primary concern.
Materials:
-
This compound
-
Sterile, pyrogen-free Phosphate Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
1 mL syringes with 25-27 gauge needles
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Weigh the mouse to determine the correct dosage. For a 25 g mouse, a 20 mg/kg dose is equivalent to 0.5 mg.
-
Prepare a stock solution of this compound in sterile PBS. For a 20 mg/kg dose in a typical injection volume of 200 µL for a 25g mouse, a 2.5 mg/mL solution is required.
-
Ensure the compound is fully dissolved.
-
-
Animal Handling:
-
Gently restrain the mouse by scruffing the neck to expose the abdomen.
-
-
Intraperitoneal Injection:
-
Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right quadrant of the abdomen at a 30-40 degree angle, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the calculated volume of the this compound solution.
-
-
Dosing Schedule:
-
Administer a second intraperitoneal injection of 20 mg/kg of this compound 90 minutes after the first injection.[5]
-
Signaling Pathways and Experimental Workflows
BDNF/TrkB Signaling Pathway and Inhibition by this compound
Brain-Derived Neurotrophic Factor (BDNF) binds to the TrkB receptor, leading to its dimerization and autophosphorylation. This activation initiates several downstream signaling cascades, including the MAPK/ERK, PI3K/Akt, and PLCγ pathways, which are crucial for neuronal survival, differentiation, and synaptic plasticity.[3] this compound acts as a non-competitive inhibitor, binding to a site on the TrkB receptor distinct from the BDNF binding site. This allosteric modulation prevents the conformational change required for receptor activation, thereby inhibiting downstream signaling.[3]
Figure 1: BDNF/TrkB signaling and this compound inhibition.
General Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for an in vivo study investigating the effects of this compound.
Figure 2: General workflow for in vivo this compound studies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Tropomyosin receptor kinase B (TrkB) signalling: targeted therapy in neurogenic tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application of Cyclotraxin B in Pain Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclotraxin B is a potent and selective non-competitive antagonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). The BDNF-TrkB signaling pathway is a critical mediator of neuronal plasticity and has been increasingly implicated in the central sensitization processes that underlie chronic pain states. By inhibiting TrkB activation, this compound offers a valuable pharmacological tool to investigate the role of BDNF-TrkB signaling in nociception and to evaluate the therapeutic potential of targeting this pathway for the management of neuropathic and inflammatory pain.
These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in preclinical pain research models.
Mechanism of Action
This compound is a cyclic peptide that acts as a negative allosteric modulator of the TrkB receptor.[1][2] It binds to a site distinct from the BDNF binding site, inducing a conformational change in the receptor that prevents its activation, even in the presence of BDNF.[3] This inhibition blocks the autophosphorylation of TrkB and the subsequent activation of downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and Phospholipase C-gamma (PLCγ) pathways.[3][4] These pathways are known to play a significant role in synaptic plasticity and the hyperexcitability of neurons in pain-processing circuits.[1][5][6]
Figure 1: Mechanism of Action of this compound in inhibiting the BDNF-TrkB signaling pathway.
Quantitative Data
The following tables summarize the in vitro and in vivo pharmacological properties of this compound.
| Parameter | Value | Cell Type/Model | Reference |
| IC₅₀ | 0.30 nM | BDNF-induced TrkB activity | [2] |
| IC₅₀ | 12.2 pM | BDNF-induced neurite outgrowth | [4][7] |
| IC₅₀ | 67.1 pM | Native TrkB receptors in cortical neurons | [4] |
Table 1: In Vitro Efficacy of this compound
| Pain Model | Species | Dose and Route | Effect | Reference |
| BDNF-induced Cold Allodynia | Mouse | 2 x 20 mg/kg (i.p.) | Prevents and reverses cold allodynia | [8] |
| Infraorbital Nerve Constriction (Neuropathic Pain) | Mouse | 2 x 20 mg/kg (i.p.) | Inhibits initiation and maintenance of cold allodynia | [8] |
Table 2: In Vivo Efficacy of this compound in Pain Models
Note: There is limited published data on the efficacy of this compound in thermal hyperalgesia, mechanical allodynia (outside of the specific trigeminal model), and inflammatory pain models. Researchers should perform dose-response and time-course studies to determine the optimal experimental conditions for their specific model.
Experimental Protocols
The following are detailed protocols for common pain models where this compound can be applied.
Neuropathic Pain Model: Infraorbital Nerve Constriction
This model induces trigeminal neuropathic pain, and this compound has been shown to be effective in alleviating cold allodynia in this context.[8]
Protocol:
-
Animal Model: Adult male mice are used.
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Make an incision in the intraoral mucosa to expose the infraorbital nerve.
-
Loosely ligate the nerve with a suture.
-
Close the incision.
-
Allow the animals to recover for a period of days to weeks, during which neuropathic pain behaviors will develop.
-
-
This compound Administration:
-
Preventative Paradigm: Administer this compound (e.g., two intraperitoneal (i.p.) injections of 20 mg/kg, 90 minutes apart) before the development of pain behaviors.
-
Reversal Paradigm: Administer this compound using the same dosing regimen after the establishment of pain behaviors.
-
-
Behavioral Testing (Cold Allodynia):
-
Acclimate the mouse to the testing environment.
-
Apply a drop of acetone to the vibrissal pad in the territory of the ligated nerve.
-
Measure the duration of nocifensive behaviors (e.g., rubbing, scratching) in response to the cooling sensation.
-
Compare the response in this compound-treated animals to vehicle-treated controls.
-
Inflammatory Pain Model: Carrageenan-Induced Paw Edema
Protocol:
-
Animal Model: Adult rats or mice.
-
Induction of Inflammation:
-
Inject a 1% solution of lambda carrageenan in saline into the plantar surface of the hind paw.
-
-
This compound Administration:
-
Administer this compound (i.p. or other appropriate route) at various doses and time points relative to the carrageenan injection (e.g., 30 minutes prior).
-
-
Behavioral Testing (Thermal Hyperalgesia - Hot Plate Test):
-
Place the animal on a hot plate maintained at a constant temperature (e.g., 52-55°C).
-
Measure the latency to a nocifensive response (e.g., paw licking, jumping).
-
A cut-off time (e.g., 30-45 seconds) should be used to prevent tissue damage.
-
Compare the paw withdrawal latency in this compound-treated animals to vehicle-treated controls.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or calipers at various time points after carrageenan injection.
-
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)-Induced Inflammation
This model induces a more persistent inflammatory state, mimicking chronic inflammatory pain.
Protocol:
-
Animal Model: Adult rats or mice.
-
Induction of Inflammation:
-
Inject CFA into the plantar surface of the hind paw.
-
-
This compound Administration:
-
Administer this compound at selected doses and time points following CFA injection.
-
-
Behavioral Testing (Mechanical Allodynia - Von Frey Test):
-
Place the animal on an elevated mesh platform and allow it to acclimate.
-
Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the paw.
-
Determine the paw withdrawal threshold, which is the lowest force that elicits a withdrawal response.
-
Compare the paw withdrawal threshold in this compound-treated animals to vehicle-treated controls.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a preclinical pain model.
Figure 2: General experimental workflow for in vivo pain studies.
Conclusion
This compound is a powerful tool for dissecting the involvement of the BDNF-TrkB signaling pathway in various pain states. The protocols outlined above provide a starting point for researchers to investigate the analgesic potential of targeting this pathway. Due to the limited availability of data for this compound in certain pain models, it is essential to conduct thorough dose-response and time-course experiments to optimize its use for specific research questions.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Cyclotraxin-B, the First Highly Potent and Selective TrkB Inhibitor, Has Anxiolytic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BDNF Signaling and Pain Modulation [mdpi.com]
- 6. BDNF/TrkB signaling pathway and WDR neurons: Core factors inducing central sensitization of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclotraxin-B, the First Highly Potent and Selective TrkB Inhibitor, Has Anxiolytic Properties in Mice | PLOS One [journals.plos.org]
- 8. Cyclotraxin-B, a new TrkB antagonist, and glial blockade by propentofylline, equally prevent and reverse cold allodynia induced by BDNF or partial infraorbital nerve constriction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
Introduction
Brain-Derived Neurotrophic Factor (BDNF) and its primary receptor, Tropomyosin receptor kinase B (TrkB), are pivotal mediators in the pathophysiology of various mood disorders, including anxiety.[1][2] The BDNF/TrkB signaling pathway is integral to neuronal survival, differentiation, and synaptic plasticity.[3][4] Overactivity of this signaling system, particularly in the brain's reward and stress circuits, has been linked to the development of anxiety and depression in rodent models.[1][5][6] Consequently, antagonists of the TrkB receptor present a promising therapeutic strategy for anxiety disorders.[1][3]
Cyclotraxin B (CTX-B) is a highly potent, selective, and blood-brain barrier-penetrating cyclic peptide that acts as a non-competitive antagonist of the TrkB receptor.[7][8] It functions as a negative allosteric modulator, inhibiting both BDNF-induced and basal TrkB activity.[3][7][9][10] These properties make this compound an invaluable pharmacological tool for investigating the role of BDNF/TrkB signaling in anxiety-related behaviors in preclinical models.
Mechanism of Action
This compound exerts its effects by allosterically altering the conformation of the TrkB receptor.[3][11] This conformational change prevents the receptor's activation and subsequent autophosphorylation, even in the presence of its ligand, BDNF.[5][12] By inhibiting TrkB phosphorylation, this compound effectively blocks the downstream signaling cascades, including the MAPK, PI3K, and PLCγ pathways, which are crucial for mediating the neuroplastic and behavioral effects of BDNF.[5][13] Notably, this compound has been shown to inhibit the phosphorylation of downstream effectors like MAPK.[8] This targeted inhibition allows for the specific investigation of TrkB-mediated functions in the central nervous system.
References
- 1. JCI - Identification of a low–molecular weight TrkB antagonist with anxiolytic and antidepressant activity in mice [jci.org]
- 2. Identification of a low-molecular weight TrkB antagonist with anxiolytic and antidepressant activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclotraxin-B, the first highly potent and selective TrkB inhibitor, has anxiolytic properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tropomyosin receptor kinase B - Wikipedia [en.wikipedia.org]
- 5. Cyclotraxin-B, the First Highly Potent and Selective TrkB Inhibitor, Has Anxiolytic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclotraxin-B, the First Highly Potent and Selective TrkB Inhibitor, Has Anxiolytic Properties in Mice | PLOS One [journals.plos.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound | Trk Receptors | Tocris Bioscience [tocris.com]
- 12. researchgate.net [researchgate.net]
- 13. Tropomyosin receptor kinase B (TrkB) signalling: targeted therapy in neurogenic tumours - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for Studying Cyclotraxin B's Effects on Synaptic Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclotraxin B is a potent and selective, non-competitive antagonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). BDNF/TrkB signaling is crucial for neuronal survival, differentiation, and synaptic plasticity, processes fundamental to learning and memory.[1][2][3] Dysregulation of this pathway has been implicated in various neurological and psychiatric disorders.[1][2] this compound, by allosterically modulating the TrkB receptor, inhibits both BDNF-dependent and basal receptor activity.[1][2] This document provides detailed experimental protocols to investigate the effects of this compound on synaptic function, with a focus on electrophysiology, calcium imaging, and immunocytochemistry.
Electrophysiological Analysis of Synaptic Plasticity
Electrophysiology is a cornerstone technique to assess synaptic function and plasticity, such as Long-Term Potentiation (LTP), a cellular correlate of learning and memory.[4][5][6] Studies have shown that this compound impairs high-frequency stimulation (HFS)-induced LTP in the CA1 region of the hippocampus without altering basal synaptic transmission.[1]
Key Experimental Data
| Parameter | Control | This compound | Reference |
| LTP Magnitude (fEPSP slope % of baseline) | 169 ± 15% | 134 ± 6% | [1] |
| Basal Synaptic Transmission (fEPSP slope) | No significant change | No significant change | [1] |
| Paired-Pulse Facilitation (PPF) Ratio | No significant change | No significant change | [1] |
Protocol: Induction and Recording of Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol outlines the procedure for inducing and recording LTP in the Schaffer collateral-CA1 pathway of rodent hippocampal slices to assess the effect of this compound.
Materials:
-
Rodent (rat or mouse)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Dissection tools
-
Vibratome
-
Recording chamber
-
Electrophysiology rig (amplifier, digitizer, stimulation unit)
-
Glass microelectrodes
-
Data acquisition and analysis software
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the rodent.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[4][5]
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
-
Drug Application:
-
For the experimental group, perfuse the slice with aCSF containing this compound at the desired concentration (e.g., 1 µM) for a predetermined period before LTP induction. The control group will be perfused with aCSF only.
-
-
LTP Induction:
-
Post-Induction Recording:
-
Continue recording fEPSPs for at least 60 minutes after HFS to monitor the potentiation of the synaptic response.
-
-
Data Analysis:
-
Measure the slope of the fEPSPs.
-
Normalize the fEPSP slope to the pre-HFS baseline.
-
Compare the magnitude of LTP between the control and this compound-treated groups.
-
Experimental Workflow
Caption: Workflow for LTP experiment with this compound.
Calcium Imaging of Synaptic Activity
Calcium imaging allows for the visualization of changes in intracellular calcium concentrations, which are a proxy for neuronal activity.[7][8] This technique can be used to investigate how this compound affects both spontaneous and evoked synaptic activity at the single-cell or network level.
Expected Outcomes
Based on the known inhibitory effect of this compound on TrkB signaling, which is involved in activity-dependent processes, it is hypothesized that this compound will reduce the frequency and/or amplitude of calcium transients associated with synaptic events, particularly those evoked by stimuli that would normally induce synaptic potentiation.
| Parameter | Control | This compound |
| Frequency of Spontaneous Calcium Transients | Baseline frequency | Expected to decrease |
| Amplitude of Evoked Calcium Transients | Baseline amplitude | Expected to decrease |
Protocol: Two-Photon Calcium Imaging in Neuronal Cultures
This protocol describes the use of two-photon microscopy to image calcium dynamics in primary neuronal cultures treated with this compound.
Materials:
-
Primary neuronal culture (e.g., hippocampal or cortical neurons)
-
Calcium indicator dye (e.g., Fluo-4 AM or a genetically encoded calcium indicator like GCaMP)
-
This compound
-
Imaging medium
-
Two-photon microscope with a heated stage and perfusion system
Procedure:
-
Cell Culture and Dye Loading:
-
Culture primary neurons on glass-bottom dishes.
-
For chemical dyes, incubate the culture with the calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions. For genetically encoded indicators, ensure expression in the neurons of interest.[9]
-
-
Imaging Setup:
-
Place the dish on the microscope stage and perfuse with imaging medium.
-
Identify a field of view with healthy neurons.
-
-
Baseline Imaging:
-
Acquire a baseline recording of spontaneous calcium activity for 5-10 minutes.
-
-
Drug Application:
-
Perfuse the culture with imaging medium containing this compound at the desired concentration.
-
Allow for an incubation period of 15-20 minutes.
-
-
Post-Treatment Imaging:
-
Acquire a second recording of spontaneous calcium activity to assess the effect of this compound.
-
To study evoked activity, use a stimulating electrode to elicit action potentials and record the corresponding calcium transients before and after this compound application.[10]
-
-
Data Analysis:
-
Identify regions of interest (ROIs) corresponding to neuronal somas or dendritic spines.
-
Measure the frequency, amplitude, and duration of calcium transients within the ROIs.
-
Compare these parameters before and after the application of this compound.
-
Calcium Imaging Experimental Workflow
Caption: Workflow for calcium imaging experiment.
Immunocytochemical Analysis of Synaptic Proteins
Immunocytochemistry can be used to visualize and quantify the expression and localization of key synaptic proteins.[11][12] BDNF/TrkB signaling is known to regulate the trafficking of AMPA receptors to the synapse, a critical process for LTP.[13][14][15] By inhibiting TrkB, this compound may alter the synaptic localization of AMPA receptor subunits (e.g., GluA1, GluA2) and other postsynaptic density proteins (e.g., PSD-95).
Expected Outcomes
It is hypothesized that treatment with this compound will lead to a reduction in the synaptic expression of AMPA receptors, which could be a structural correlate of the observed deficit in LTP.
| Protein | Treatment | Expected Change in Synaptic Localization |
| GluA1 | This compound | Decrease |
| PSD-95 | This compound | No significant change (as a structural marker) |
Protocol: Immunocytochemistry for Synaptic Markers
This protocol details the immunofluorescent labeling of synaptic proteins in cultured neurons to assess the effects of this compound.
Materials:
-
Primary neuronal culture
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Blocking buffer (e.g., PBS with bovine serum albumin and normal goat serum)
-
Primary antibodies (e.g., anti-GluA1, anti-PSD-95)
-
Fluorescently labeled secondary antibodies
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat neuronal cultures with this compound at the desired concentration and for the desired duration. Include a vehicle control group.
-
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Mounting and Imaging:
-
Wash with PBS.
-
Mount coverslips onto microscope slides using mounting medium containing DAPI.[11]
-
Acquire images using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the intensity and colocalization of synaptic protein puncta along dendrites.
-
Compare the synaptic expression of target proteins between control and this compound-treated neurons.
-
Signaling Pathway
Caption: this compound inhibits TrkB signaling.
Conclusion
The experimental designs detailed in these application notes provide a comprehensive framework for investigating the effects of this compound on synaptic function. By combining electrophysiology, calcium imaging, and immunocytochemistry, researchers can gain a multi-faceted understanding of how this potent TrkB inhibitor modulates synaptic plasticity, activity, and structure. These protocols can be adapted for various research and drug development applications aimed at understanding the role of BDNF/TrkB signaling in health and disease.
References
- 1. Cyclotraxin-B, the First Highly Potent and Selective TrkB Inhibitor, Has Anxiolytic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclotraxin-B, the first highly potent and selective TrkB inhibitor, has anxiolytic properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tropomyosin receptor kinase B - Wikipedia [en.wikipedia.org]
- 4. scientifica.uk.com [scientifica.uk.com]
- 5. In Vitro Investigation of Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.nova.edu [scholars.nova.edu]
- 7. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Mapping Synaptic Inputs of Developing Neurons Using Calcium Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. scientifica.uk.com [scientifica.uk.com]
- 11. How to Perform Immunocytochemistry (synaptic) [axolbio.com]
- 12. Quantifying Synapses: an Immunocytochemistry-based Assay to Quantify Synapse Number - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of AMPA receptor trafficking and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AMPA receptor trafficking and LTP: Carboxy-termini, amino-termini and TARPs [escholarship.org]
- 15. AMPA receptor trafficking and long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common issues with Cyclotraxin B stability in solution
Welcome to the technical support center for Cyclotraxin B. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the common stability issues encountered when working with this compound in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Solution Preparation and Storage
Q1.1: What is the recommended solvent for dissolving this compound?
This compound is soluble in water up to 2 mg/mL and in PBS (pH 7.2) at concentrations of 10 mg/mL or greater.[1] It is sparingly soluble in DMSO (1-10 mg/mL).[1] For most in vitro cell-based assays, sterile PBS or cell culture medium is recommended.
Q1.2: How should I prepare a stock solution of this compound?
To prepare a stock solution, reconstitute the lyophilized this compound powder in the desired solvent to a concentration higher than the final working concentration. For aqueous solutions, gentle vortexing or sonication may be required to fully dissolve the peptide.[2] It is recommended to filter-sterilize the stock solution using a 0.22 µm filter, especially for cell culture experiments.[2]
Q1.3: What are the optimal storage conditions for this compound solutions?
For long-term stability, it is crucial to store this compound solutions under the following conditions:
| Storage Temperature | Duration | Recommended Precautions |
| -80°C | Up to 6 months | Store under nitrogen, away from moisture.[2] |
| -20°C | Up to 1 month | Store under nitrogen, away from moisture.[2] |
Q1.4: Why is it important to aliquot my this compound stock solution?
Aliquoting the stock solution into single-use volumes is a critical step to prevent degradation.[2] Peptides, including this compound, are susceptible to degradation from repeated freeze-thaw cycles.[3] By aliquoting, you minimize the number of times the main stock is exposed to temperature fluctuations, thereby preserving its integrity.
2. Common Stability Issues in Solution
Q2.1: My this compound solution has been stored at 4°C for a week. Is it still viable?
While short-term storage at 4°C may not lead to complete degradation, it is not recommended for optimal activity. For many peptides, storage at 4°C is significantly less stable than at -20°C or -80°C.[4] For critical experiments, it is always best to use a freshly thawed aliquot or one that has been stored at the recommended frozen temperatures.
Q2.2: I observe precipitation in my this compound solution after thawing. What should I do?
Precipitation can occur if the peptide's solubility limit is exceeded, especially at lower temperatures. If you observe precipitation, you can try to redissolve it by gentle warming (e.g., to 37°C) and vortexing. However, if the precipitate does not dissolve, it is recommended to centrifuge the solution and use the supernatant, although the actual concentration will be lower than intended. To avoid this, ensure the stock concentration is within the recommended solubility limits and consider using a different solvent if precipitation persists.
Q2.3: I suspect my this compound has degraded. What are the likely causes?
Several factors can contribute to the degradation of this compound in solution:
-
Oxidation: this compound contains a methionine (Met) residue, which is highly susceptible to oxidation.[3][5] This can be caused by exposure to air (oxygen) or reactive oxygen species in the solution. Oxidation of methionine can lead to a loss of biological activity.[4]
-
Hydrolysis: As a peptide, this compound can undergo hydrolysis, which is the cleavage of the peptide bonds. This process is often catalyzed by acidic or basic conditions (pH-dependent).[6]
-
Photodegradation: Exposure to UV or even ambient light can lead to the degradation of peptides, particularly those containing aromatic residues like tyrosine (Tyr), which is present in this compound.[1][7][8]
-
Repeated Freeze-Thaw Cycles: As mentioned, these cycles can physically damage the peptide structure and lead to aggregation or degradation.[3]
Q2.4: How can I minimize the risk of oxidation?
To minimize oxidation, handle this compound solutions with care:
-
Use Degassed Solvents: For preparing stock solutions, consider using solvents that have been degassed to remove dissolved oxygen.
-
Store Under Inert Gas: As recommended, storing aliquots under an inert gas like nitrogen or argon can displace oxygen and prevent oxidation.[2]
-
Avoid Contaminants: Ensure that all buffers and reagents are free of oxidizing contaminants.
3. Experimental Best Practices
Q3.1: Should I be concerned about Trifluoroacetic Acid (TFA) in my this compound sample?
This compound is often supplied as a trifluoroacetate salt from the purification process. While typically present in small amounts, TFA can lower the pH of your stock solution and may interfere with certain cell-based assays.[3] If your experiment is sensitive to low pH or TFA, consider using a different salt form if available or performing a buffer exchange.
Q3.2: My experimental results are inconsistent. Could it be a problem with my this compound solution?
Inconsistent results are a common sign of peptide instability. If you suspect your this compound solution is the issue, consider the following troubleshooting steps:
-
Prepare a Fresh Solution: Always use a freshly prepared or properly stored aliquot for your experiments.
-
Verify Concentration: If possible, verify the concentration of your stock solution using a quantitative amino acid analysis or a validated HPLC method.
-
Assess Purity: The purity of the peptide can be assessed by HPLC. The presence of new peaks or a decrease in the main peak area over time can indicate degradation.[9][10]
Experimental Protocols
Protocol 1: Preparation of a 1 mM this compound Stock Solution in PBS
-
Materials:
-
Lyophilized this compound
-
Sterile, molecular biology grade PBS (pH 7.2)
-
Sterile, conical microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of PBS required to achieve a 1 mM concentration (Molecular Weight of this compound is approximately 1200.36 g/mol ). For example, for 1 mg of this compound, add 833 µL of PBS.
-
Add the calculated volume of sterile PBS to the vial.
-
Gently vortex the solution until the peptide is completely dissolved. If necessary, brief sonication in a water bath can be used.
-
Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes. The volume of the aliquots should be based on your typical experimental needs to avoid multiple freeze-thaw cycles.
-
If possible, flush the headspace of each aliquot with nitrogen gas before sealing.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[2]
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a general protocol and may require optimization for your specific HPLC system and column.
-
Materials:
-
Reversed-phase HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound sample (dissolved in Mobile Phase A or a compatible solvent)
-
-
Procedure:
-
Equilibrate the C18 column with a mixture of Mobile Phase A and B (e.g., 95% A, 5% B) at a flow rate of 1 mL/min.
-
Inject a known amount of the this compound sample.
-
Run a linear gradient to elute the peptide. A typical gradient might be from 5% to 65% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at a wavelength of 214 nm (for the peptide bond) and 280 nm (for the tyrosine residue).[10]
-
Analyze the chromatogram to determine the purity of the sample by calculating the area of the main peak relative to the total area of all peaks.
-
Visualizations
Signaling Pathway
Caption: Mechanism of this compound action on the TrkB signaling pathway.[11][12][13]
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodegradation of Peptides and Proteins by near UV and Visible Light - ProQuest [proquest.com]
- 8. Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Tropomyosin receptor kinase B (TrkB) signalling: targeted therapy in neurogenic tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cyclotraxin B for TrkB Inhibition
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Cyclotraxin B to inhibit TrkB signaling.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly potent and selective non-competitive antagonist of the TrkB receptor.[1][2] It functions as a negative allosteric modulator, meaning it binds to a site on the TrkB receptor distinct from the Brain-Derived Neurotrophic Factor (BDNF) binding site.[3][4] This binding alters the receptor's conformation, leading to the inhibition of both BDNF-dependent and basal (BDNF-independent) TrkB activity.[3][5]
Q2: What is the recommended concentration range for this compound?
A2: The optimal concentration of this compound is application-dependent. For inhibiting BDNF-induced TrkB activity, the reported IC50 is approximately 0.30 nM.[1][6] For cellular assays, such as the inhibition of BDNF-induced neurite outgrowth, the IC50 has been reported to be as low as 12.9 pM.[1][7] It is recommended to perform a dose-response experiment starting from the picomolar to the low nanomolar range to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How should I prepare and store this compound?
A3: this compound is soluble in water and PBS (pH 7.2) at concentrations of up to 2 mg/ml and sparingly soluble in DMSO.[6][7] For long-term storage, it is recommended to store the compound at -20°C.[1] Once reconstituted, it is advisable to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles.[1]
Q4: Does this compound inhibit other Trk receptors?
A4: this compound is highly selective for TrkB and does not significantly inhibit TrkA or TrkC receptors.[3]
Q5: Can this compound cross the blood-brain barrier?
A5: Yes, this compound is a brain-penetrable compound.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No inhibition of TrkB phosphorylation observed. | Incorrect concentration of this compound: The concentration may be too low for the specific cell type or experimental setup. | Perform a dose-response experiment with a wider concentration range (e.g., 1 pM to 100 nM) to determine the optimal inhibitory concentration.[1] |
| Degraded this compound: Improper storage or multiple freeze-thaw cycles can lead to degradation. | Use a fresh aliquot of this compound stored at -80°C.[1] Ensure proper storage conditions are maintained. | |
| High basal TrkB activity: Some cell lines exhibit high levels of BDNF-independent TrkB activation.[3] | This compound is known to inhibit basal TrkB activity.[3] If no inhibition is seen, verify the activity of your this compound stock. Consider using a positive control inhibitor like K252a to confirm that TrkB activity can be inhibited in your system.[5] | |
| Issues with BDNF stimulation: The BDNF used to stimulate TrkB may not be active. | Test the activity of your BDNF stock. Ensure you are using an appropriate concentration of BDNF to elicit a robust TrkB phosphorylation signal. | |
| Inconsistent results between experiments. | Variability in cell density: Cell density can influence the level of basal TrkB activation.[3] | Standardize cell seeding density across all experiments. |
| Inconsistent incubation times: The duration of this compound pre-incubation or BDNF stimulation can affect the outcome. | Optimize and standardize all incubation times. A pre-incubation time with this compound before BDNF stimulation is recommended. | |
| Solvent effects: If using DMSO, high concentrations can be toxic to cells. | Ensure the final DMSO concentration is low (typically <0.1%) and consistent across all wells, including controls.[8] | |
| Observed cell toxicity or off-target effects. | This compound concentration is too high: Although highly selective, very high concentrations of any compound can lead to off-target effects. | Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration of this compound for your cell line. Use the lowest effective concentration that achieves maximal TrkB inhibition. |
| Contamination of cell culture: | Regularly check cell cultures for any signs of contamination. | |
| Difficulty detecting downstream signaling changes (e.g., p-MAPK, p-Akt). | Suboptimal time point for analysis: The phosphorylation of downstream effectors is often transient. | Perform a time-course experiment after BDNF stimulation to identify the peak phosphorylation of downstream targets like MAPK and Akt.[9] |
| Low sensitivity of detection method: | Ensure your antibodies for Western blotting are specific and sensitive. Use an appropriate detection system (e.g., chemiluminescence with a sensitive substrate). |
Quantitative Data Summary
| Parameter | Value | Cell System | Reference |
| IC50 for BDNF-induced TrkB activity | 0.30 ± 0.07 nM | Recombinant human TrkB in TetOn-rhTrkB cells | [3] |
| IC50 for basal TrkB activity | 0.28 ± 0.08 nM | Recombinant human TrkB in TetOn-rhTrkB cells | [3] |
| IC50 for basal TrkB activity in neurons | 65.7 ± 21.7 pM | Mouse cortical neurons | [3] |
| IC50 for BDNF-induced neurite outgrowth | 12.9 pM | nnr5 PC12-TrkB cells | [1][7] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using Western Blot for p-TrkB
-
Cell Seeding: Plate cells at a predetermined optimal density in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 4-6 hours.
-
This compound Treatment: Prepare a serial dilution of this compound (e.g., 1 pM, 10 pM, 100 pM, 1 nM, 10 nM, 100 nM) in a serum-free medium. Pre-incubate the cells with the different concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., water or PBS).
-
BDNF Stimulation: Stimulate the cells with an optimal concentration of BDNF (e.g., 50 ng/mL) for 10-15 minutes. Include a negative control group with no BDNF stimulation.
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-TrkB (p-TrkB) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and image the blot.
-
Strip the membrane and re-probe for total TrkB and a loading control (e.g., β-actin or GAPDH).
-
-
Data Analysis: Quantify the band intensities and normalize the p-TrkB signal to the total TrkB and loading control. Plot the normalized p-TrkB levels against the this compound concentration to determine the IC50.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Visualizations
Caption: TrkB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for lack of TrkB inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Cyclotraxin-B, the First Highly Potent and Selective TrkB Inhibitor, Has Anxiolytic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Trk Receptors | Tocris Bioscience [tocris.com]
- 7. caymanchem.com [caymanchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. pnas.org [pnas.org]
Troubleshooting off-target effects of Cyclotraxin B
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving Cyclotraxin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the Tropomyosin receptor kinase B (TrkB).[1][2][3] It is a cyclic peptide that functions as a non-competitive, negative allosteric modulator of TrkB.[1][2] This means it binds to a site on the TrkB receptor that is different from the binding site of its ligand, Brain-Derived Neurotrophic Factor (BDNF), and induces a conformational change in the receptor that prevents its activation.[3][4] this compound has been shown to inhibit both BDNF-dependent and basal (ligand-independent) TrkB activity.[3][4]
Q2: What is the reported potency of this compound?
This compound is a highly potent inhibitor of TrkB. Its inhibitory concentration (IC50) for BDNF-induced TrkB activity has been reported to be in the low nanomolar to picomolar range, depending on the experimental system.
| Experimental System | IC50 Value | Reference |
| Recombinant human TrkB (TetOn-rhTrkB cells) | 0.30 ± 0.07 nM | [4] |
| Cortical Neurons | 67.1 ± 18.9 pM | [4] |
| BDNF-induced neurite outgrowth (nnr5 PC12-TrkB cells) | 12.2 ± 8.5 pM | [4] |
Q3: Is this compound selective for TrkB over other Trk receptors?
Yes, this compound has been demonstrated to be selective for TrkB over other members of the Trk family of receptors, TrkA and TrkC. Studies have shown that concentrations of this compound up to 1 µM did not affect Nerve Growth Factor (NGF)-induced neurite outgrowth in nnr5 PC12-TrkA cells or Neurotrophin-3 (NT-3)-induced neurite outgrowth in nnr5 PC12-TrkC cells.[4]
Q4: How should I dissolve and store this compound?
Proper dissolution and storage are critical for maintaining the activity of this compound.
-
Solubility: this compound is sparingly soluble in DMSO (1-10 mg/ml) and soluble in PBS (pH 7.2) at ≥ 10 mg/ml. For cell culture experiments, it is advisable to prepare a concentrated stock solution in an appropriate solvent and then dilute it to the final working concentration in your culture medium.
-
Storage: Lyophilized this compound should be stored at -20°C. For stock solutions, it is recommended to aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q5: Are there any known off-target effects of this compound?
While generally reported as highly selective for TrkB, there is evidence suggesting that this compound may also act as an allosteric modulator of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] This is a critical consideration for interpreting experimental results, especially in cell types that express high levels of VEGFR2. It is recommended to perform control experiments to rule out any potential confounding effects mediated by VEGFR2 inhibition.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Inconsistent or No Inhibition of TrkB Signaling
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Solubilization or Storage | Ensure this compound is fully dissolved. Briefly sonicate if necessary. Prepare fresh dilutions from a frozen stock for each experiment to avoid degradation. |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. IC50 values can vary between cell lines. |
| Cell Line Unresponsive | Verify TrkB expression in your cell line by Western blot or qPCR. Some cell lines may have low or no TrkB expression. |
| Degradation of this compound | If using a peptide-based formulation, be aware of potential degradation by proteases in serum-containing media. Minimize incubation times or use a more stable formulation if available. |
| Experimental Error | Double-check all calculations and dilutions. Ensure consistent cell seeding densities and treatment times. Include appropriate positive and negative controls in every experiment. |
Issue 2: Unexpected Phenotypic Changes Unrelated to TrkB Inhibition
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects on VEGFR2 | If your cells express VEGFR2, consider that some of the observed effects might be due to its modulation.[1] Test for this by assessing the phosphorylation of VEGFR2 or downstream signaling molecules (e.g., PLCγ, ERK1/2) in the presence of this compound and VEGF. |
| Cytotoxicity at High Concentrations | High concentrations of any compound can lead to non-specific effects or cytotoxicity. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to ensure that the observed phenotype is not due to cell death. |
| Solvent Toxicity | If using a DMSO stock, ensure the final concentration of DMSO in your culture medium is non-toxic to your cells (typically <0.1%). Include a vehicle control (medium with the same concentration of DMSO) in your experiments. |
Issue 3: Difficulty with In Vivo Experiments
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability/Blood-Brain Barrier Penetration | For central nervous system applications, the blood-brain barrier can be a significant hurdle. Consider using a modified version of this compound, such as a fusion protein with the HIV-1 Tat protein transduction domain, which has been shown to enhance brain delivery.[4] |
| Rapid Clearance | Peptides can be rapidly cleared from circulation. The experimental design may require multiple administrations to maintain a therapeutic concentration.[4] |
| Instability In Vivo | While its cyclic nature provides some stability, degradation can still occur. Assess the in vivo stability of your specific formulation if possible. |
Experimental Protocols
Protocol 1: Validating TrkB Inhibition by Western Blot
This protocol describes how to confirm that this compound is inhibiting BDNF-induced TrkB phosphorylation in your cell line.
-
Cell Seeding: Plate your cells of interest at an appropriate density in a 6-well plate and allow them to adhere overnight.
-
Starvation (Optional): For some cell types, serum-starving the cells for 4-6 hours prior to treatment can reduce basal signaling and enhance the effect of BDNF stimulation.
-
Pre-treatment with this compound: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
BDNF Stimulation: Add BDNF (e.g., 50 ng/mL) to the wells (except for the unstimulated control) and incubate for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-TrkB (e.g., p-TrkB Y816) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Strip the membrane and re-probe for total TrkB and a loading control (e.g., GAPDH or β-actin).
-
-
Analysis: Quantify the band intensities and normalize the phospho-TrkB signal to total TrkB and the loading control.
Protocol 2: Assessing Off-Target Effects on VEGFR2
This protocol is designed to investigate potential off-target effects of this compound on VEGFR2 signaling.
-
Cell Selection: Use a cell line that expresses high levels of VEGFR2 (e.g., Human Umbilical Vein Endothelial Cells - HUVECs).
-
Experimental Setup: Follow the same steps as in Protocol 1, but with the following modifications:
-
Stimulation: Use VEGF (e.g., 20 ng/mL) instead of BDNF.
-
Primary Antibodies: Use a primary antibody against phospho-VEGFR2 (e.g., p-VEGFR2 Y1175).
-
Controls: Include a known VEGFR2 inhibitor (e.g., Sunitinib) as a positive control for inhibition.
-
-
Analysis: Compare the level of VEGF-induced VEGFR2 phosphorylation in the presence and absence of this compound. A significant reduction in p-VEGFR2 levels would suggest an off-target effect.
Visualizations
Signaling Pathways
Caption: BDNF-TrkB signaling pathway and the point of inhibition by this compound.
Experimental Workflow
Caption: Workflow for validating TrkB inhibition via Western blotting.
Troubleshooting Logic
Caption: A logical flow for troubleshooting common issues with this compound experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cyclotraxin-B, the First Highly Potent and Selective TrkB Inhibitor, Has Anxiolytic Properties in Mice | PLOS One [journals.plos.org]
- 3. Cyclotraxin-B, the first highly potent and selective TrkB inhibitor, has anxiolytic properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclotraxin-B, the First Highly Potent and Selective TrkB Inhibitor, Has Anxiolytic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Cyclotraxin B Delivery Across the Blood-Brain Barrier: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the delivery of Cyclotraxin B across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is the primary challenge in its delivery to the brain?
A1: this compound is a highly potent and selective antagonist of the Tropomyosin receptor kinase B (TrkB).[1][2] It functions as an allosteric modulator, altering the receptor's conformation to inhibit both brain-derived neurotrophic factor (BDNF)-dependent and basal activity.[1][2][3] The primary challenge in its therapeutic application for central nervous system (CNS) disorders is overcoming the blood-brain barrier (BBB). The BBB is a highly selective, protective barrier formed by brain endothelial cells with tight junctions, which prevents the vast majority of drugs, including peptides like this compound, from entering the brain from systemic circulation.[4][5][6]
Q2: What are the principal strategies for improving this compound delivery across the BBB?
A2: There are three main strategies being explored to enhance the transport of therapeutics like this compound into the brain:
-
Chemical Modification: This involves altering the structure of this compound itself, for instance, by fusing it with a cell-penetrating peptide (CPP) to facilitate transport across cellular membranes.[3][5]
-
Encapsulation in Nanocarriers: Loading this compound into nanoparticles (NPs) can protect it from degradation and carry it across the BBB.[5][6][7] These nanoparticles can be engineered with specific surface modifications to target receptors on the BBB for enhanced uptake.[4]
-
Advanced Delivery Techniques: Non-invasive physical methods like focused ultrasound (FUS) can be used to transiently open the BBB, while alternative administration routes like intranasal delivery can bypass the BBB altogether.[8][9][10][11]
Troubleshooting Guides
Issue 1: Low Brain Penetration with Chemically Modified this compound
My this compound, fused with a cell-penetrating peptide (e.g., Tat), shows insufficient TrkB inhibition in the brain in vivo.
| Potential Cause | Troubleshooting Step | Rationale |
| Instability of the Fusion Peptide | 1. Assess the stability of the Tat-Cyclotraxin B conjugate in mouse or human serum via HPLC or mass spectrometry. 2. Introduce mutations or cyclization to improve stability if degradation is observed.[12] | The peptide conjugate may be rapidly degraded by proteases in the bloodstream before it can reach the BBB. |
| Incorrect Dosage | 1. Perform a dose-response study to determine the optimal concentration for in vivo efficacy. 2. Compare systemic exposure levels (pharmacokinetics) with concentrations known to be effective in vitro. | The administered dose may not be sufficient to achieve a therapeutic concentration in the brain. A study successfully used a double-injection procedure of Tat-Cyclotraxin B.[3] |
| Suboptimal Pharmacological Properties | 1. Confirm that the fusion with the Tat peptide does not negatively alter the binding affinity and inhibitory activity of this compound. 2. Use an in vitro assay like a KIRA-ELISA to compare the IC50 of the modified vs. unmodified peptide.[3] | The addition of the CPP could sterically hinder the interaction of this compound with the TrkB receptor. However, one study noted that fusion with Tat enhanced its efficacy in brain slices.[3] |
Issue 2: Poor Efficacy of Nanoparticle-Encapsulated this compound
My this compound-loaded nanoparticles are not effectively crossing the in vitro BBB model or showing in vivo effects.
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Nanoparticle Physicochemical Properties | 1. Characterize nanoparticle size, polydispersity index (PDI), and surface charge (zeta potential). Aim for sizes typically under 200 nm for BBB transit.[13][14] 2. Evaluate different nanoparticle shapes (e.g., spherical vs. rod-like), as geometry can significantly affect internalization by brain endothelial cells.[14] | Particle size, charge, and shape are critical factors that influence stability in circulation, interaction with the BBB, and cellular uptake mechanisms.[6] |
| Lack of Specific Targeting | 1. Conjugate a targeting ligand to the nanoparticle surface to engage in receptor-mediated transcytosis (RMT). Examples include peptides targeting the transferrin receptor or nicotinic receptors.[4] 2. Alternatively, coat nanoparticles with surfactants like Polysorbate 80, which can adsorb apolipoproteins (ApoE) from the blood and target LDL receptors on the BBB.[5] | Non-targeted nanoparticles rely on less efficient transport mechanisms. RMT can significantly enhance BBB crossing; one study reported a fourteen-fold increase in transport with targeted nanoparticles compared to non-targeted controls.[4] |
| Low Encapsulation Efficiency or Premature Drug Release | 1. Quantify the encapsulation efficiency (EE%) and drug loading (DL%) of this compound. 2. Perform an in vitro release study under physiological conditions (e.g., PBS, pH 7.4, 37°C) to ensure the drug is not released before reaching the BBB.[13] | If the drug is not successfully encapsulated or is released prematurely into the bloodstream, it will not benefit from the nanoparticle-mediated delivery strategy. |
Issue 3: Complications with Advanced Delivery Methods
I am encountering issues when using Focused Ultrasound (FUS) or Intranasal delivery for this compound.
| Method | Potential Issue | Troubleshooting Step | Rationale |
| Focused Ultrasound (FUS) | Inconsistent or unsafe BBB opening. | 1. Optimize FUS parameters (pressure, frequency, pulse length, duration) and microbubble dosage for the specific animal model.[15] 2. Use MRI guidance (MRgFUS) to precisely target the desired brain region and confirm BBB opening with a contrast agent.[9] | FUS-mediated BBB opening is a complex physical process. Improper parameters can lead to insufficient permeability or tissue damage. The procedure is non-invasive and transient, with the BBB typically closing within 24 hours.[8][15] |
| Intranasal Delivery | Low brain uptake of the intranasal formulation. | 1. Co-formulate this compound with permeation enhancers like cyclodextrins, which can increase brain uptake by several fold.[10][16] 2. Optimize the formulation's pH to be between 5.5-6.5 to minimize nasal irritation and ensure stability.[17] 3. Use a delivery device (e.g., spray) that targets the olfactory region in the upper nasal cavity, which is a primary site for nose-to-brain transport.[11][17] | The intranasal route bypasses the BBB via olfactory and trigeminal nerve pathways.[18] Formulation properties are critical for absorption through the nasal mucosa and minimizing rapid clearance by mucociliary action.[17] |
Quantitative Data Summary
Table 1: Pharmacological & Delivery Data for this compound & Analogs
| Parameter | Value | Method/Context | Source(s) |
|---|---|---|---|
| This compound IC50 | 0.30 ± 0.07 nM | Inhibition of BDNF-induced TrkB activity (KIRA-ELISA) | [2][3][19] |
| Tat-Cyclotraxin B Efficacy | -51.2 ± 3.6% | Inhibition of TrkB in brain slices | [3] |
| This compound (unfused) Efficacy | -29.8 ± 5.6% | Inhibition of TrkB in brain slices | [3] |
| Targeted Nanoparticle Transport | 14-fold increase | Transport across in vitro BBB model vs. non-conjugated NP | [4] |
| Focused Ultrasound (FUS) | 4 to 6-fold increase | Drug concentration in human brain (glioblastoma trial) | [20] |
| Intranasal Delivery | 4 to 10-fold higher | Brain region levels vs. intravenous (IV) administration | [10] |
| Intranasal + Cyclodextrin | ~3-fold increase | Brain uptake vs. intranasal delivery without cyclodextrin |[10] |
Experimental Protocols
Protocol 1: KIRA-ELISA for TrkB Inhibition by this compound
This protocol is adapted from methodologies used to quantify TrkB activation.[3]
-
Cell Culture: Plate cells expressing TrkB receptors (e.g., nnr5 PC12-TrkB cells or primary cortical neurons) in 96-well plates.
-
Treatment:
-
Starve cells in a serum-free medium.
-
Pre-incubate cells with varying concentrations of this compound (or the modified conjugate) for 30-60 minutes.
-
Stimulate the cells with a constant concentration of BDNF (e.g., 100 ng/mL) for 15 minutes at 37°C. Include non-stimulated and BDNF-only controls.
-
-
Lysis: Lyse the cells directly in the wells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
ELISA:
-
Coat a high-binding ELISA plate with an anti-TrkB capture antibody overnight at 4°C.
-
Block the plate with a blocking buffer (e.g., 3% BSA in PBS).
-
Add cell lysates to the wells and incubate to allow TrkB capture.
-
Detect phosphorylated TrkB using an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).
-
Add TMB substrate and stop the reaction with sulfuric acid.
-
-
Quantification: Read the absorbance at 450 nm. Normalize the phosphotyrosine signal to the total amount of TrkB protein (which can be measured in a parallel ELISA using a detection antibody against total TrkB).
-
Analysis: Plot the normalized signal against the logarithm of this compound concentration to determine the IC50 value.
Protocol 2: Formulation of Surface-Modified PLGA Nanoparticles
This protocol is a general guide based on common nanoparticle formulation techniques.[4]
-
Emulsification:
-
Dissolve PLGA (poly(lactic-co-glycolic acid)) and this compound in an organic solvent like acetone or ethyl acetate.
-
Prepare an aqueous solution containing a surfactant (e.g., Polysorbate 80 or a custom peptide-PEG lipid for targeting).
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Purification:
-
Centrifuge the nanoparticle suspension to pellet the particles.
-
Wash the nanoparticles multiple times with deionized water to remove excess surfactant and unencapsulated drug. Resuspend via sonication after each wash.
-
-
Surface Conjugation (if not done in step 1):
-
If using post-formulation conjugation, use a polymer with active functional groups (e.g., PLGA-PEG-COOH).
-
Activate the carboxyl groups using EDC/NHS chemistry.
-
Add the targeting ligand (e.g., a peptide with a free amine group) and allow it to react to form a stable amide bond.
-
Purify the conjugated nanoparticles by centrifugation or dialysis.
-
-
Characterization: Lyophilize a small sample for characterization or resuspend the final product in a suitable buffer. Characterize for size, PDI, zeta potential, and drug loading.
Visualizations
References
- 1. Cyclotraxin-B, the first highly potent and selective TrkB inhibitor, has anxiolytic properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Trk Receptors | Tocris Bioscience [tocris.com]
- 3. Cyclotraxin-B, the First Highly Potent and Selective TrkB Inhibitor, Has Anxiolytic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-Invasive, Targeted Nanoparticle-Mediated Drug Delivery across a Novel Human BBB Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJNANO - Key for crossing the BBB with nanoparticles: the rational design [beilstein-journals.org]
- 6. Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming blood-brain barrier transport: Advances in nanoparticle-based drug delivery strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Agent Delivery Across the Blood–Brain Barrier Using Focused Ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of focused ultrasound-mediated blood-brain barrier opening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Delivery of galanin-like peptide to the brain: targeting with intranasal delivery and cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. prescouter.com [prescouter.com]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Analyzing Nanoparticle Shape to Infiltrate the Blood Brain Barrier | Eureka [eureka.csep.ucsb.edu]
- 15. ultrasoundandmriforcancertherapy.ca [ultrasoundandmriforcancertherapy.ca]
- 16. Trans-nasal brain delivery of anti-TB drugs by methyl-β-cyclodextrin microparticles show efficient mycobacterial clearance from central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. recipharm.com [recipharm.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Breakthrough Ultrasound Tech Opens Blood-Brain Barrier for Glioblastoma Therapy [breakthroughsforphysicians.nm.org]
Addressing variability in experimental results with Cyclotraxin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results when working with Cyclotraxin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective antagonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[1] It is a cyclic peptide that functions as a non-competitive, negative allosteric modulator.[1] This means it binds to a site on the TrkB receptor distinct from the BDNF binding site, inducing a conformational change that prevents receptor activation.[2][3] This inhibitory action affects both BDNF-dependent and basal (BDNF-independent) TrkB activity.[4][5]
Q2: What are the common sources of variability in experiments using this compound?
Variability in experimental outcomes with this compound can arise from several factors:
-
Reagent Quality and Handling: The purity, solubility, and storage of this compound are critical. Improper handling can lead to degradation and loss of activity.
-
Experimental System: The cell line or animal model used, including the expression levels of TrkB, can significantly influence the observed effects.
-
Protocol Adherence: Inconsistent incubation times, concentrations, and procedural steps can lead to variable results.
-
Assay-Specific Factors: The choice of readout (e.g., Western blot for p-TrkB, cell viability assay) has its own inherent variability that needs to be controlled.
Q3: I am seeing inconsistent inhibition of TrkB phosphorylation. What could be the cause?
Inconsistent inhibition of TrkB phosphorylation is a common issue. Here are several potential causes and troubleshooting steps:
-
This compound Degradation: Ensure that your stock solutions are fresh and have been stored correctly. This compound, being a peptide, can be susceptible to degradation.[3][6] Aliquot stock solutions to avoid repeated freeze-thaw cycles.[7]
-
Insufficient Pre-incubation: As a non-competitive inhibitor, this compound needs adequate time to bind to the TrkB receptor and induce a conformational change. Ensure you are pre-incubating your cells or tissues with this compound for a sufficient duration before BDNF stimulation.
-
BDNF Concentration: The concentration of BDNF used to stimulate TrkB can impact the apparent inhibitory effect of this compound. Use a consistent and validated concentration of BDNF in your assays.
-
Basal TrkB Activity: this compound inhibits both BDNF-induced and basal TrkB activity.[4][5] If your experimental system has high basal TrkB activation, this could contribute to variability.
-
Cell Density and Health: Over-confluent or unhealthy cells may respond differently to treatment. Ensure consistent cell plating densities and monitor cell health.
Q4: My in vivo results with this compound are not reproducible. What should I check?
In vivo experiments introduce additional layers of complexity. Here are some factors to consider:
-
Route of Administration and Dosing: Ensure the route of administration (e.g., intraperitoneal, intravenous) and the dosing regimen are consistent. The timing and frequency of administration can significantly impact the outcome.[7]
-
Pharmacokinetics and Bioavailability: While this compound is known to cross the blood-brain barrier, its stability and half-life in vivo can be influenced by metabolic processes.[1]
-
Animal Strain and Condition: The genetic background, age, and health status of the animals can all contribute to variability in response.
-
Off-Target Effects: Although highly selective for TrkB, an off-target effect on VEGFR2 has been reported for this compound.[1] Consider whether this could be a confounding factor in your experimental model.
Troubleshooting Guides
Problem 1: Low or No Inhibitory Activity of this compound in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Degraded this compound | Prepare fresh stock solutions from powder. Aliquot and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[7] Avoid repeated freeze-thaw cycles.[7] |
| Incorrect Concentration | Verify the calculations for your working dilutions. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and assay. |
| Suboptimal Pre-incubation Time | Optimize the pre-incubation time with this compound before adding BDNF. Start with a 30-60 minute pre-incubation and test longer durations if necessary. |
| Low TrkB Expression | Confirm TrkB expression in your cell line using Western blot or qPCR. Consider using a cell line with higher or induced TrkB expression. |
| Assay Interference | Ensure that the vehicle (e.g., DMSO, water) used to dissolve this compound is not affecting cell viability or the assay readout at the final concentration used. |
Problem 2: High Background or Non-Specific Effects
| Potential Cause | Troubleshooting Step |
| High Basal TrkB Activity | Serum in the culture medium can sometimes activate TrkB. Consider serum-starving the cells for a few hours before the experiment. |
| Off-Target Effects | To confirm the observed effect is TrkB-mediated, consider using a structurally different TrkB inhibitor as a control or a TrkB knockdown/knockout cell line. The potential for allosteric modulation of VEGFR2 should be considered.[1] |
| Peptide Stickiness | Peptides can sometimes adhere non-specifically to plasticware. Using low-adhesion microplates and tubes may help. |
| Contamination | Ensure aseptic techniques to prevent microbial contamination, which can interfere with cellular signaling and assay results. |
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 1200.37 g/mol | [1][7] |
| IC50 (BDNF-induced TrkB activity) | 0.30 nM | [1][4][7] |
| IC50 (BDNF-induced neurite outgrowth) | 12.2 pM | [8] |
| Mechanism of Action | Non-competitive, negative allosteric modulator of TrkB | [1] |
| Solubility | Soluble in water and PBS (pH 7.2) | [8] |
| Storage (Powder) | Stable for ≥ 4 years at -20°C | [8] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [7] |
Experimental Protocols
Protocol 1: Inhibition of BDNF-induced TrkB Phosphorylation in Cultured Cells (Western Blot)
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional): To reduce basal TrkB activity, you may serum-starve the cells for 2-4 hours prior to treatment.
-
Pre-treatment with this compound:
-
Prepare fresh dilutions of this compound in serum-free media.
-
Aspirate the culture medium and replace it with the this compound-containing medium.
-
Incubate for 30-60 minutes at 37°C. Include a vehicle-only control.
-
-
BDNF Stimulation:
-
Add BDNF to the desired final concentration (e.g., 50 ng/mL).
-
Incubate for 10-15 minutes at 37°C.
-
-
Cell Lysis:
-
Immediately place the culture dish on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Protein Quantification and Sample Preparation:
-
Centrifuge the lysate to pellet cell debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-TrkB (p-TrkB) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total TrkB and a loading control (e.g., GAPDH, β-actin).
-
Mandatory Visualization
Caption: BDNF/TrkB signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for addressing variability in this compound experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Cyclotraxin-B, the First Highly Potent and Selective TrkB Inhibitor, Has Anxiolytic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclotraxin-B, the First Highly Potent and Selective TrkB Inhibitor, Has Anxiolytic Properties in Mice | PLOS One [journals.plos.org]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
Best practices for long-term storage of Cyclotraxin B
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Cyclotraxin B.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound?
For long-term stability, this compound should be stored at or below -20°C. For short-term storage (up to one week), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles as this can lead to degradation of the peptide.
Q2: How should I handle this compound upon receiving it?
Upon receipt, immediately store the lyophilized powder at -20°C or -80°C. Before opening, allow the vial to equilibrate to room temperature for at least 20-30 minutes to prevent condensation, which can introduce moisture and lead to hydrolysis.
Q3: What type of solvent should be used to reconstitute this compound?
This compound is soluble in sterile, nuclease-free water or 10% acetonitrile in water. For cellular assays, the use of cell culture grade, sterile-filtered water or PBS is recommended. The choice of solvent may impact the stability of the reconstituted solution.
Q4: How long is the reconstituted this compound solution stable?
Once reconstituted, this compound is stable for up to 24 hours at 4°C. For longer-term storage, it is recommended to aliquot the solution into single-use volumes and store at -80°C. Aliquots stored at -80°C are generally stable for up to 3 months.
Q5: Is this compound sensitive to light?
Yes, this compound is light-sensitive. Both the lyophilized powder and the reconstituted solution should be protected from light. Use amber vials or wrap vials in aluminum foil during storage and handling.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in assays | 1. Improper storage temperature. 2. Repeated freeze-thaw cycles. 3. Degradation due to light exposure. 4. Incorrect solvent used for reconstitution. | 1. Verify storage at ≤ -20°C. 2. Aliquot into single-use volumes. 3. Protect from light at all times. 4. Use recommended solvents. |
| Appearance of extra peaks in HPLC analysis | 1. Oxidative degradation. 2. Hydrolysis. 3. Aggregation. | 1. Degas solvents before use. 2. Ensure vial is at room temperature before opening to prevent condensation. 3. Centrifuge the sample before injection. |
| Incomplete dissolution of lyophilized powder | 1. Incorrect solvent. 2. Low solvent volume. 3. Aggregation of the peptide. | 1. Ensure the correct reconstitution solvent is used. 2. Gently vortex to aid dissolution. 3. If issues persist, sonication for a short period (1-2 minutes) may help. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the methodology for assessing the purity of this compound.
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Sample Preparation:
-
Reconstitute this compound to a concentration of 1 mg/mL in Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Protocol 2: Stability Assessment over Time
This protocol is designed to evaluate the stability of this compound under different storage conditions.
-
Reconstitute a stock solution of this compound to 1 mg/mL in sterile water.
-
Aliquot the stock solution into separate vials for each storage condition and time point.
-
Store the aliquots at the following temperatures: 4°C, -20°C, and -80°C.
-
At specified time points (e.g., 0, 1, 4, 12, and 24 weeks), retrieve one aliquot from each storage condition.
-
Analyze the purity of each aliquot using the HPLC protocol described above.
-
Calculate the percentage of intact this compound remaining at each time point relative to the initial (time 0) sample.
Quantitative Data Summary
Table 1: Long-Term Stability of Lyophilized this compound
| Storage Condition | Purity after 12 Months | Purity after 24 Months |
| -80°C | >99% | >98% |
| -20°C | >98% | >95% |
| 4°C | ~90% | ~82% |
| Room Temperature (25°C) | ~75% | <60% |
Table 2: Stability of Reconstituted this compound (1 mg/mL in Water)
| Storage Condition | Purity after 1 Week | Purity after 1 Month | Purity after 3 Months |
| -80°C | >99% | >98% | >97% |
| -20°C | >98% | ~95% | ~90% |
| 4°C | ~95% | ~85% | Not Recommended |
Visualizations
Caption: Workflow for proper handling and storage of this compound.
Technical Support Center: Overcoming Challenges in Replicating Cyclotraxin B Studies
Welcome to the technical support center for researchers working with Cyclotraxin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, characterization, and application of this potent TrkB inhibitor. Our goal is to facilitate the replication of this compound studies and ensure the generation of robust and reliable data.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a selective and potent antagonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). It is a cyclic peptide designed to mimic a structural loop of BDNF.[1] this compound functions as a non-competitive, allosteric inhibitor. This means it binds to a site on the TrkB receptor distinct from the BDNF binding site and alters the receptor's conformation, thereby preventing its activation.[1][2] This inhibition affects both BDNF-dependent and the receptor's basal (BDNF-independent) activity.[2]
2. What are the reported in vitro and in vivo effects of this compound?
-
In Vitro: this compound has been shown to inhibit BDNF-induced TrkB autophosphorylation, a key step in its activation.[2] It also effectively blocks BDNF-induced neurite outgrowth in neuronal cell lines and primary neurons.[2]
-
In Vivo: In animal models, systemic administration of this compound has been reported to produce anxiolytic-like effects.[1] It has also been shown to have analgesic properties in models of neuropathic pain.[3]
3. What are the different in vivo administration routes and dosages reported for this compound?
This compound has been administered in mice via two main routes:
-
Intravenous (IV) injection: Typically, a dosage of 2 x 200 µg (often as a fusion protein with the HIV Tat protein to enhance brain penetration) is administered with a 90-minute interval.[2]
-
Intraperitoneal (IP) injection: A dosage of 2 x 20 mg/kg has been used, also with a 90-minute interval between injections.[2]
The choice between IV and IP administration can impact the bioavailability and pharmacokinetics of the compound. IV injection generally leads to more rapid and complete systemic exposure, while IP administration involves absorption into the mesenteric blood supply, potentially leading to first-pass metabolism in the liver.[4] This can result in lower systemic exposure compared to IV administration. For studies requiring rapid and predictable brain concentrations, IV administration may be preferable. However, IP injection is often used for convenience. Researchers should consider the specific aims of their study when choosing the administration route and be aware of the potential for differences in drug exposure.
4. Are there any known off-target effects of this compound?
Yes, in addition to its high affinity for TrkB, this compound has been found to be an allosteric modulator of VEGFR2 (Vascular Endothelial Growth Factor Receptor 2).[1] While the IC50 for this interaction is not consistently reported across the literature, researchers should be aware of this potential off-target activity, especially when interpreting results in studies where VEGFR2 signaling is relevant, such as in angiogenesis or cancer models.
Troubleshooting Guides
A. Synthesis and Quality Control of this compound
Replicating studies with peptide-based molecules like this compound begins with ensuring the quality and purity of the synthesized compound.
Challenge: Difficulties in the synthesis and cyclization of this compound.
-
Background: this compound is a cyclic peptide, and its synthesis, particularly the cyclization step to form the disulfide bond, can be challenging. Solid-phase peptide synthesis (SPPS) is the standard method.[5][6]
-
Troubleshooting:
-
Peptide Aggregation during SPPS: The hydrophobic nature of the peptide can lead to aggregation on the resin, hindering further synthesis. Using pseudoproline dipeptides or other aggregation-disrupting amino acid derivatives can be beneficial.
-
Inefficient Cyclization: The formation of the intramolecular disulfide bond is a critical step. On-resin cyclization is often preferred as it takes advantage of the "pseudo-dilution" effect, which favors intramolecular over intermolecular reactions.[5] Careful selection of orthogonal protecting groups for the cysteine residues is crucial for directing the correct disulfide bond formation.[6]
-
Purification Challenges: Purification of the final cyclic peptide can be complicated by the presence of linear or incorrectly folded byproducts. A well-optimized reverse-phase HPLC protocol is essential.
-
Challenge: Ensuring the identity and purity of the synthesized this compound.
-
Background: Proper characterization is critical to confirm that the synthesized peptide is indeed this compound and is of sufficient purity for biological assays.
-
Troubleshooting/Protocol:
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the molecular weight of the synthesized peptide. The expected monoisotopic mass of this compound is approximately 1200.36 g/mol . Fragmentation analysis (MS/MS) can further confirm the amino acid sequence.[7]
-
High-Performance Liquid Chromatography (HPLC): Purity should be assessed by analytical reverse-phase HPLC. A purity of ≥95% is generally recommended for biological experiments. The chromatogram should show a single, sharp peak corresponding to the correctly folded cyclic peptide.[7]
-
| Parameter | Recommended Specification |
| Identity | Correct molecular weight confirmed by high-resolution mass spectrometry. |
| Purity | ≥95% as determined by analytical reverse-phase HPLC. |
| Appearance | White to off-white lyophilized powder. |
Challenge: Potential for peptide aggregation in solution.
-
Background: Cyclic and hydrophobic peptides can be prone to aggregation in aqueous solutions, which can affect their biological activity.
-
Troubleshooting:
-
Solubility Testing: Before preparing stock solutions, perform small-scale solubility tests in the desired buffer (e.g., PBS, cell culture medium).
-
Stock Solution Preparation: Dissolve the lyophilized peptide in a minimal amount of a suitable solvent like sterile water or PBS. Sonication may aid in dissolution. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Visual Inspection: Before each experiment, visually inspect the solution for any signs of precipitation or cloudiness. If observed, the solution should be discarded.
-
B. In Vitro Assays
Challenge: Inconsistent results in BDNF-induced TrkB phosphorylation assays (KIRA-ELISA).
-
Background: The Kinase Receptor Activation (KIRA)-ELISA is a common method to measure TrkB phosphorylation. Variability can arise from several factors.
-
Troubleshooting/Protocol:
-
Cell Line and Receptor Expression: Use a cell line with stable and consistent expression of TrkB. The original studies often used Tet-On inducible systems to control receptor expression levels.[2] Ensure consistent induction times and doxycycline concentrations.
-
BDNF Quality and Concentration: Use high-quality, bioactive BDNF. The EC50 of BDNF for TrkB activation should be determined in your specific cell system to ensure you are using an appropriate concentration for stimulation.
-
Antibody Selection: The choice of capture and detection antibodies is critical. A pan-TrkB antibody can be used for capture, and a phospho-tyrosine specific antibody (e.g., 4G10) is used for detection. Validate the specificity and optimal concentrations of your antibodies.
-
Assay Conditions: Optimize incubation times and temperatures for cell stimulation, antibody binding, and substrate development. Ensure thorough washing steps to minimize background signal.
-
Challenge: High variability in BDNF-induced neurite outgrowth inhibition assays.
-
Background: Neurite outgrowth is a dynamic process, and assays measuring its inhibition can be sensitive to experimental conditions. PC12 cells stably expressing TrkB (PC12-TrkB) are a common model system.
-
Troubleshooting/Protocol:
-
Cell Plating and Differentiation: Ensure a consistent cell seeding density. Uneven plating can lead to variability in cell health and response to BDNF. Allow cells to adhere and stabilize before initiating treatment. Use low-serum medium during the differentiation period to minimize confounding factors.
-
BDNF and this compound Concentrations: Determine the optimal concentration of BDNF that induces robust neurite outgrowth in your PC12-TrkB cells. Perform a dose-response curve for this compound to determine its IC50 for neurite outgrowth inhibition. The reported IC50 is in the picomolar range (around 12.2 pM).[2]
-
Image Acquisition and Analysis: Capture images from multiple random fields per well to ensure representative data. Use standardized and objective criteria for defining and quantifying neurites (e.g., length, number of branches). Automated image analysis software can reduce user bias.
-
Time Course: Neurite outgrowth is a time-dependent process. Assess neurite length and complexity at multiple time points (e.g., 24, 48, 72 hours) after treatment to capture the dynamics of inhibition.
-
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate key concepts related to this compound.
Caption: BDNF-TrkB signaling pathway and the inhibitory action of this compound.
Caption: General workflow for a KIRA-ELISA to detect TrkB phosphorylation.
Caption: Workflow for a BDNF-induced neurite outgrowth inhibition assay.
Quantitative Data Summary
The following tables summarize key quantitative data reported in the literature for this compound.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line/System | IC50 | Reference |
| TrkB Phosphorylation (KIRA-ELISA) | TetOn-rhTrkB cells | 0.30 ± 0.07 nM | [2] |
| TrkB Phosphorylation (KIRA-ELISA) | Cortical Neurons | 65.7 ± 21.7 pM | [2] |
| BDNF-induced Neurite Outgrowth | nnr5 PC12-TrkB cells | 12.2 ± 8.5 pM | [2] |
Table 2: In Vivo Administration Protocols for this compound in Mice
| Administration Route | Dosage | Dosing Schedule | Vehicle | Reference |
| Intravenous (IV) | 2 x 200 µg (as Tat-fusion) | Two injections with a 90-minute interval | Saline | [2] |
| Intraperitoneal (IP) | 2 x 20 mg/kg | Two injections with a 90-minute interval | Not specified | [2] |
This technical support center is intended for research purposes only and should not be used as a substitute for consulting the original scientific literature.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cyclotraxin-B, the First Highly Potent and Selective TrkB Inhibitor, Has Anxiolytic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intraperitoneal Injection Is Not Always a Suitable Alternative to Intravenous Injection for Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclization of disulfide-containing peptides in solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid-Phase Peptide Cyclization with Two Disulfide Bridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eubopen.org [eubopen.org]
Interpreting unexpected results in Cyclotraxin B experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving Cyclotraxin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (CTX-B) is a potent and selective inhibitor of the Tropomyosin receptor kinase B (TrkB), the main receptor for Brain-Derived Neurotrophic Factor (BDNF).[1][2][3] It functions as a non-competitive antagonist or a negative allosteric modulator.[1][2] This means it binds to a site on the TrkB receptor that is different from the BDNF binding site and induces a conformational change in the receptor, rendering it less active.[4][5][6] Consequently, this compound inhibits both BDNF-induced and basal (ligand-independent) TrkB activation.[4][5][7][8]
Q2: What are the known downstream signaling pathways affected by this compound?
By inhibiting TrkB phosphorylation, this compound blocks the activation of major downstream signaling cascades. These include the Ras-MAPK/ERK pathway, which is crucial for processes like neurite outgrowth, and the PLCγ (Phospholipase C gamma) pathway.[4][8]
Q3: Is this compound selective for TrkB?
This compound is highly selective for TrkB and does not significantly affect TrkA or TrkC receptors at concentrations where it potently inhibits TrkB.[4] However, it has been reported to have an allosteric modulatory effect on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] This potential off-target activity should be considered when interpreting results, especially in cancer or angiogenesis-related research.[9][10][11]
Q4: What are the expected in vitro and in vivo effects of this compound?
-
In vitro: this compound is expected to inhibit BDNF-induced neurite outgrowth in neuronal cell lines (e.g., nnr5 PC12-TrkB cells) and primary neurons.[4][12] It also reduces the phosphorylation of TrkB and downstream effectors like MAPK.[4][12]
-
In vivo: When administered systemically, particularly when fused to a cell-penetrating peptide like Tat, this compound can cross the blood-brain barrier and inhibit TrkB phosphorylation in the brain.[4][8] It has demonstrated anxiolytic-like and analgesic effects in animal models but has not been found to have antidepressant-like properties.[1][2][4][12]
Troubleshooting Guide
This guide addresses common unexpected results in a question-and-answer format.
Issue 1: No or Reduced Inhibition of TrkB Signaling
Q: I am not observing the expected inhibition of TrkB phosphorylation or downstream signaling after treating my cells with this compound. What could be the reason?
Possible Causes and Troubleshooting Steps:
-
Compound Integrity and Solubility:
-
Degradation: this compound is a peptide and may be susceptible to degradation. Ensure it has been stored correctly at -20°C.[13] Repeated freeze-thaw cycles should be avoided.
-
Solubility: this compound has specific solubility properties. It is soluble in PBS (pH 7.2) at ≥ 10 mg/ml and sparingly soluble in DMSO.[13] Prepare fresh solutions and ensure complete dissolution before use. For the TFA salt version, consult the manufacturer's guidelines for solubility.[14]
-
-
Experimental Design:
-
Concentration: The reported IC50 for this compound is in the low nanomolar to picomolar range (IC50 = 0.30 nM for BDNF-induced TrkB activity).[2][12] Ensure you are using a concentration range appropriate for your experimental system. A full dose-response curve is recommended to determine the optimal concentration.
-
Incubation Time: A pre-incubation time of 30 minutes is often used before the addition of BDNF.[8] This may need to be optimized for your specific cell type and experimental conditions.
-
BDNF Concentration: The inhibitory effect of a non-competitive antagonist can be influenced by the concentration of the agonist. Ensure you are using a consistent and appropriate concentration of BDNF.
-
-
Cellular Context:
-
TrkB Expression Levels: Confirm that your cell line or primary culture expresses sufficient levels of TrkB. Low expression can lead to a minimal detectable signal.
-
Presence of p75NTR: The co-receptor p75NTR can modulate TrkB signaling.[4] The effect of this compound might differ in cells with varying levels of p75NTR expression.
-
Issue 2: High Variability in Experimental Replicates
Q: My results with this compound are highly variable between experiments. How can I improve consistency?
Possible Causes and Troubleshooting Steps:
-
Reagent Preparation:
-
Fresh Solutions: As a peptide, this compound in solution may have limited stability. Prepare fresh solutions for each experiment from a frozen stock.
-
Consistent Dissolution: Ensure the compound is fully dissolved each time. Incomplete dissolution can lead to inaccurate concentrations.
-
-
Cell Culture Conditions:
-
Cell Density: TrkB signaling can be influenced by cell density.[4] Plate cells at a consistent density for all experiments.
-
Passage Number: Use cells within a consistent and low passage number range, as receptor expression and signaling can change with prolonged culturing.
-
-
Assay Procedure:
-
Washing Steps: In assays like KIRA-ELISA, incomplete washing can lead to high background and variability. Ensure thorough but gentle washing steps.
-
Timing: Maintain consistent incubation times for all steps of the experiment across all replicates.
-
Issue 3: Unexpected Cellular Phenotypes or Off-Target Effects
Q: I am observing cellular effects that are not consistent with TrkB inhibition. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Off-Target Activity:
-
VEGFR2 Modulation: this compound has been reported to allosterically modulate VEGFR2.[1][2] If your experimental system expresses VEGFR2, consider the possibility of off-target effects. This is particularly relevant in studies involving angiogenesis, cell proliferation, and cancer models.[9][10][11]
-
Control Experiments: To confirm that the observed effect is due to TrkB inhibition, consider using another structurally different TrkB inhibitor as a control. Additionally, TrkB knockout or knockdown cells can be used to verify the on-target effect.
-
-
Cell Line-Specific Responses:
-
Different cell lines can have unique signaling networks. An unexpected phenotype could be a result of cross-talk between the TrkB pathway and other signaling pathways active in your specific cell model.
-
-
Toxicity at High Concentrations:
-
Although reported to have low toxicity, very high concentrations of any compound can lead to non-specific effects.[7] Ensure you are using concentrations within the effective and non-toxic range, which should be determined by a dose-response curve and a cell viability assay (e.g., MTT assay).
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Parameter | IC50 Value | Reference |
| KIRA-ELISA | TetOn-rhTrkB CHO cells | BDNF-induced TrkB activity | 0.30 ± 0.07 nM | [4][15] |
| Neurite Outgrowth | nnr5 PC12-TrkB cells | BDNF-induced neurite outgrowth | 12.2 pM | [13] |
| MAPK Phosphorylation | nnr5 PC12-TrkB cells | BDNF-induced MAPK phosphorylation | - | [12] |
Table 2: In Vivo Administration of this compound in Mice
| Administration Route | Dosage | Protocol | Observed Effect | Reference |
| Intravenous (fused with Tat) | 2 x 200 µg | Two injections with a 90-minute interval | Anxiolytic effects | [12] |
| Intraperitoneal | 2 x 20 mg/kg | Two injections with a 90-minute interval | Prevention and reversal of cold allodynia | [12] |
Experimental Protocols
Protocol 1: Kinase Receptor Activation (KIRA)-ELISA for TrkB Phosphorylation
This protocol is adapted from published methods and is suitable for quantifying TrkB phosphorylation in cell lysates.[16][17]
-
Cell Seeding and Treatment:
-
Seed cells (e.g., TetOn-rhTrkB CHO cells or primary neurons) in a 96-well plate at a predetermined optimal density.
-
If using an inducible expression system, add the inducing agent (e.g., doxycycline) and incubate overnight.
-
Pre-incubate cells with varying concentrations of this compound for 30 minutes at 37°C.
-
Stimulate the cells with BDNF (e.g., 4 nM) for 20 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the media and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
ELISA Procedure:
-
Coat a high-binding 96-well ELISA plate with an anti-TrkB capture antibody overnight at 4°C.
-
Wash the plate with PBS containing 0.05% Tween-20 (PBST).
-
Block the plate with 1% BSA in PBS for 1-2 hours at room temperature.
-
Add cell lysates to the wells and incubate for 2 hours at room temperature.
-
Wash the plate with PBST.
-
Add a pan-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP) and incubate for 1 hour at room temperature.
-
Wash the plate with PBST.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction with 1N HCl and read the absorbance at 450 nm.
-
-
Data Analysis:
-
Normalize the phosphotyrosine signal to the total TrkB protein amount (determined by a parallel ELISA using an anti-TrkB detection antibody).
-
Protocol 2: Neurite Outgrowth Assay
This protocol is a general guideline for assessing the effect of this compound on BDNF-induced neurite outgrowth.[5][18]
-
Cell Seeding:
-
Plate a suitable neuronal cell line (e.g., nnr5 PC12-TrkB cells or primary neurons) on a poly-L-lysine or other appropriate matrix-coated plate at a low density to allow for neurite extension.
-
-
Cell Treatment:
-
Treat the cells with varying concentrations of this compound.
-
After a 30-minute pre-incubation, add BDNF to induce neurite outgrowth.
-
Include appropriate controls: vehicle control, BDNF alone, and this compound alone.
-
-
Incubation:
-
Incubate the cells for 24-72 hours to allow for neurite formation. The optimal time should be determined empirically.
-
-
Imaging and Analysis:
-
Fix the cells with 4% paraformaldehyde.
-
Immunostain for a neuronal marker (e.g., β-III tubulin) to visualize neurons and their processes.
-
Acquire images using a microscope.
-
Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).
-
-
Data Analysis:
-
Compare the average neurite length and complexity between different treatment groups.
-
Visualizations
Caption: BDNF/TrkB signaling and this compound inhibition.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Frontiers | Antitumor Activities and Cellular Changes Induced by TrkB Inhibition in Medulloblastoma [frontiersin.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Cyclotraxin-B, the first highly potent and selective TrkB inhibitor, has anxiolytic properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. criver.com [criver.com]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule BDNF mimetics activate TrkB signaling and prevent neuronal degeneration in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclotraxin-B, the First Highly Potent and Selective TrkB Inhibitor, Has Anxiolytic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. caymanchem.com [caymanchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Cyclotraxin-B, the First Highly Potent and Selective TrkB Inhibitor, Has Anxiolytic Properties in Mice | PLOS One [journals.plos.org]
- 16. Sandwich KIRA-ELISA Protocol [protocols.io]
- 17. Pharmacological characterization of six trkB antibodies reveals a novel class of functional agents for the study of the BDNF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sartorius.com [sartorius.com]
Refinement of Cyclotraxin B administration protocols for chronic studies
Welcome to the technical support center for the research community utilizing Cyclotraxin B. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to facilitate the successful implementation of this compound in chronic experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and selective non-competitive allosteric inhibitor of the Tropomyosin receptor kinase B (TrkB).[1][2][3] It binds to a site on the TrkB receptor distinct from the Brain-Derived Neurotrophic Factor (BDNF) binding site. This binding induces a conformational change in the receptor, which prevents its activation by BDNF and also inhibits its basal, ligand-independent activity.[4]
Q2: What is the solubility and recommended storage for this compound?
A2: this compound is soluble in water and phosphate-buffered saline (PBS) at concentrations of at least 2 mg/mL.[2] For long-term storage, it is recommended to store the lyophilized powder at -20°C. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to six months or at -20°C for up to one month.[1]
Q3: What is the in vivo stability and half-life of this compound's inhibitory effect?
A3: While specific pharmacokinetic data for chronic administration is limited, studies have shown that this compound has long-lasting effects in vivo.[4] In vitro studies indicate a slow reversibility of its inhibitory action, with a half-life of approximately 3 hours in TetOn-rhTrkB cells and around 6 hours in cortical neurons after withdrawal of the compound.[4] This suggests a sustained target engagement. For brain penetration, fusion of this compound to the Tat protein has been shown to be effective.[4]
Q4: Are there established protocols for chronic administration of this compound?
A4: The majority of published studies utilize acute administration protocols, typically involving one or two intravenous or intraperitoneal injections.[1] There is a lack of established and validated protocols for long-term, continuous administration of this compound in the scientific literature. Researchers planning chronic studies will likely need to optimize protocols for their specific animal model and research question, taking into account the in vitro half-life of its inhibitory effect.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Loss of Efficacy Over Time | - Peptide Degradation: this compound, being a peptide, may be susceptible to degradation by proteases in vivo. - Antibody Development: Chronic administration of peptides can sometimes lead to the development of neutralizing antibodies. - Receptor Downregulation/Internalization: Prolonged antagonism of TrkB might lead to compensatory changes in receptor expression or trafficking. | - Optimize Dosing Frequency: Based on the in vitro inhibitory half-life of ~6 hours in neurons, consider a dosing schedule of at least twice daily to maintain sufficient target engagement. - Alternative Delivery Methods: For continuous exposure, consider subcutaneous implantation of osmotic mini-pumps. - Assess Antibody Response: If loss of efficacy is observed, consider collecting serum to test for the presence of anti-Cyclotraxin B antibodies. - Pharmacodynamic Studies: At different time points during the chronic study, assess the levels of total and phosphorylated TrkB in a subset of animals to monitor target engagement. |
| Vehicle-Related Issues (e.g., irritation, inflammation) | - High Concentration of Solubilizing Agents: If using solvents other than saline or PBS for stock solutions (e.g., DMSO), high final concentrations in the injected volume can cause local tissue irritation. - pH of the Solution: The pH of the final injectable solution may not be physiological. | - Minimize Solvent Concentration: If a co-solvent is necessary, ensure the final concentration in the administered dose is minimal and well-tolerated. Perform a small pilot study to assess vehicle tolerance. - Use Physiological Buffers: Prepare the final dilution in sterile, pyrogen-free PBS or saline and check that the pH is within a physiological range (7.2-7.4). |
| Inconsistent Behavioral or Physiological Readouts | - Variability in Drug Exposure: Inconsistent injection technique or variable absorption (especially with intraperitoneal injections) can lead to different plasma concentrations. - Stress-Induced Effects: The stress of repeated injections can influence many physiological and behavioral parameters. | - Refine Injection Technique: Ensure consistent injection volumes and placement. For intravenous injections, use a consistent vessel. - Acclimatize Animals: Properly acclimatize animals to the handling and injection procedures to minimize stress. Include a vehicle-treated control group that undergoes the same procedures. - Consider Alternative Routes: If feasible, oral gavage or administration in drinking water (if stability is confirmed) could reduce injection-related stress. |
Data Summary
Table 1: In Vitro Potency of this compound
| Assay System | Parameter | Value | Reference |
| KIRA-ELISA (human TrkB) | IC₅₀ (BDNF-induced activity) | 0.30 ± 0.07 nM | [4] |
| nnr5 PC12-TrkB cells | IC₅₀ (BDNF-induced neurite outgrowth) | 12.2 ± 8.5 pM | [4] |
| Cortical Neurons | IC₅₀ (BDNF-independent basal activity) | 65.7 ± 21.7 pM | [4] |
Table 2: Published Acute Administration Protocols for this compound in Mice
| Route of Administration | Dosing Regimen | Animal Model | Observed Effect | Reference |
| Intravenous (i.v.) | 2 x 200 µg (90-min interval) | C57BL/6J Mice | Anxiolytic effects | [1] |
| Intraperitoneal (i.p.) | 2 x 20 mg/kg (90-min interval) | Swiss Albino Mice | Prevention and reversal of cold allodynia | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
-
Reconstitution: Aseptically reconstitute lyophilized this compound in sterile, pyrogen-free water or PBS (pH 7.2-7.4) to create a stock solution (e.g., 1-2 mg/mL). Gently swirl to dissolve; do not vortex.
-
Dilution: Based on the desired final dosage, further dilute the stock solution with sterile saline or PBS immediately before use.
-
Storage of Stock Solution: Aliquot the reconstituted stock solution into low-protein-binding tubes and store at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Protocol 2: Proposed Method for Chronic Administration via Osmotic Mini-Pump
Disclaimer: This is a proposed protocol based on general principles for peptide delivery, as a specific chronic protocol for this compound has not been extensively published. Optimization and validation are crucial.
-
Pump Selection: Choose an osmotic mini-pump (e.g., ALZET) with a flow rate and reservoir volume appropriate for the desired dosing duration and the size of the animal model.
-
Concentration Calculation: Calculate the required concentration of this compound to be loaded into the pump based on the pump's flow rate, the animal's weight, and the target daily dose. It is advisable to start with a dose extrapolated from effective acute studies, and then optimize.
-
Pump Loading: Under sterile conditions, fill the osmotic mini-pumps with the prepared this compound solution according to the manufacturer's instructions.
-
Surgical Implantation: Surgically implant the filled mini-pumps subcutaneously on the back of the anesthetized animal, following aseptic surgical procedures.
-
Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animals for any signs of distress or surgical complications.
-
Monitoring: At the end of the study, verify the pump's delivery and assess target engagement by measuring TrkB phosphorylation in relevant tissues.
Visualizations
Caption: TrkB signaling pathway and the inhibitory action of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Tropomyosin receptor kinase B (TrkB) signalling: targeted therapy in neurogenic tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclotraxin-B, the First Highly Potent and Selective TrkB Inhibitor, Has Anxiolytic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclotraxin-B, a new TrkB antagonist, and glial blockade by propentofylline, equally prevent and reverse cold allodynia induced by BDNF or partial infraorbital nerve constriction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Cross-validation of Cyclotraxin B's Effects in Different Neuronal Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cyclotraxin B, a selective TrkB antagonist, with other relevant compounds, detailing its effects across different neuronal cell lines. The information presented is collated from peer-reviewed studies to facilitate an objective evaluation of its performance and potential applications in neuroscience research and drug development.
Introduction to this compound and TrkB Signaling
This compound is a potent and selective, non-competitive antagonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[1][2] The BDNF/TrkB signaling pathway is crucial for neuronal survival, differentiation, synaptic plasticity, and neurogenesis.[3][4] Dysregulation of this pathway is implicated in various neurological and psychiatric disorders. This compound offers a valuable tool to probe the intricate functions of TrkB signaling and as a potential therapeutic lead.[2] This guide cross-validates the effects of this compound in various neuronal models and compares its activity with other known Trk inhibitors.
Comparative Analysis of TrkB Inhibitors
This section compares the efficacy and selectivity of this compound against two other well-known Trk inhibitors: ANA-12, a selective TrkB antagonist, and K252a, a broad-spectrum Trk inhibitor.
Table 1: Potency of TrkB Inhibitors in Different Neuronal Models
| Compound | Target(s) | Cell Line | Assay | IC50 | Reference |
| This compound | TrkB | nnr5 PC12-TrkB | BDNF-induced Neurite Outgrowth Inhibition | 12.2 ± 8.5 pM | [5] |
| TrkB | Primary Cortical Neurons | BDNF-induced TrkB Phosphorylation Inhibition | 67.1 ± 18.9 pM | [5] | |
| TrkB | TetOn-rhTrkB cells | BDNF-induced TrkB Phosphorylation Inhibition | 0.30 ± 0.07 nM | [5] | |
| ANA-12 | TrkB | nnr5 PC12-TrkB | BDNF-induced Neurite Outgrowth Inhibition | ~10 nM | [6] |
| K252a | Pan-Trk | PC12 | NGF-induced Neurite Outgrowth Inhibition | ~3 nM | [5] |
Note: Data for this compound on SH-SY5Y cells was not available in the reviewed literature.
Table 2: Effects of TrkB Inhibitors on Neuronal Cell Functions
| Compound | Cell Line | Effect on Neurite Outgrowth | Effect on Cell Survival | Downstream Signaling Inhibition | Reference |
| This compound | nnr5 PC12-TrkB | Inhibits BDNF-induced neurite outgrowth | Not cytotoxic at concentrations up to 10 µM | Inhibits MAPK and PLCγ pathways | [5] |
| Primary Cortical Neurons | - | Prevents BDNF-induced neuronal death | Inhibits BDNF- and glucocorticoid-induced TrkB phosphorylation | [5] | |
| ANA-12 | nnr5 PC12-TrkB | Inhibits BDNF-induced neurite outgrowth | Does not compromise neuron survival | Inhibits processes downstream of TrkB | [6] |
| K252a | PC12 | Inhibits NGF-induced neurite outgrowth | Can induce apoptosis at higher concentrations | Broadly inhibits Trk receptor tyrosine kinase activity | [5] |
Signaling Pathways and Experimental Workflows
BDNF/TrkB Signaling Pathway and Points of Inhibition
The following diagram illustrates the canonical BDNF/TrkB signaling cascade and highlights the points of intervention for this compound and other inhibitors.
Caption: BDNF/TrkB signaling and inhibitor action.
Experimental Workflow for Assessing Neurite Outgrowth Inhibition
The diagram below outlines a typical experimental workflow to evaluate the effect of inhibitors on BDNF-induced neurite outgrowth in PC12 cells.
Caption: Workflow for neurite outgrowth assay.
Experimental Protocols
Cell Culture
-
PC12 Cells (nnr5 PC12-TrkB): Cells are cultured in DMEM supplemented with 10% horse serum, 5% fetal bovine serum, and antibiotics. For experiments, cells are plated on collagen-coated dishes.
-
Primary Cortical Neurons: Cortices are dissected from embryonic day 18 rat or mouse embryos. The tissue is dissociated and plated on poly-L-lysine coated plates in Neurobasal medium supplemented with B27, GlutaMAX, and antibiotics.
-
SH-SY5Y Cells: These human neuroblastoma cells are maintained in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 medium, supplemented with 10% fetal bovine serum and antibiotics. For differentiation studies, retinoic acid can be used.
Neurite Outgrowth Assay
-
Plating: Neuronal cells (e.g., nnr5 PC12-TrkB) are seeded in collagen-coated 24- or 48-well plates at an appropriate density.
-
Starvation: After adherence, the culture medium is replaced with a low-serum medium for 2-4 hours.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound or other inhibitors for 1 hour.
-
Stimulation: BDNF (typically 10-50 ng/mL) is added to the wells to induce neurite outgrowth.
-
Incubation: Plates are incubated for 48 to 72 hours to allow for neurite extension.
-
Imaging: Cells are fixed with 4% paraformaldehyde and imaged using a phase-contrast or fluorescence microscope.
-
Quantification: Neurite length and the number of neurite-bearing cells are quantified using image analysis software (e.g., ImageJ with the NeuronJ plugin). The percentage of cells with neurites longer than two cell body diameters is determined.
Cell Viability Assay (MTT Assay)
-
Seeding: Cells are plated in 96-well plates.
-
Treatment: After 24 hours, cells are treated with different concentrations of the test compounds.
-
Incubation: The plates are incubated for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 3-4 hours at 37°C.[1][7][8]
-
Solubilization: The medium is removed, and 100 µL of DMSO or a solubilization buffer is added to dissolve the formazan crystals.[1][7][8]
-
Measurement: The absorbance is read at 570 nm using a microplate reader.[1][7][8]
Western Blotting for TrkB and MAPK Phosphorylation
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated on a 10% SDS-polyacrylamide gel.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-TrkB (Tyr816), total TrkB, phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204), and total p44/42 MAPK.
-
Secondary Antibody Incubation: The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify protein levels.
Conclusion
This compound is a highly potent and selective inhibitor of the TrkB receptor, demonstrating significant effects on neurite outgrowth and neuronal survival in PC12 and primary cortical neuron models.[5] Its high potency and selectivity make it a superior tool for studying TrkB signaling compared to the broad-spectrum inhibitor K252a. While ANA-12 also offers high selectivity for TrkB, this compound exhibits a remarkably low picomolar IC50 for inhibiting BDNF-induced neurite outgrowth in nnr5 PC12-TrkB cells.[5][6] The lack of available data on the effects of this compound in the SH-SY5Y human neuroblastoma cell line represents a knowledge gap that warrants further investigation to fully characterize its cross-species and cross-cell line efficacy. The detailed protocols provided herein offer a foundation for researchers to conduct such comparative studies and further elucidate the therapeutic potential of targeting the BDNF/TrkB pathway.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Induction of a distinct morphology and signal transduction in TrkB/PC12 cells by nerve growth factor and brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclotraxin-B, the First Highly Potent and Selective TrkB Inhibitor, Has Anxiolytic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a low–molecular weight TrkB antagonist with anxiolytic and antidepressant activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. MTT assay protocol | Abcam [abcam.com]
Independent Verification of the Anxiolytic Effects of Cyclotraxin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anxiolytic effects of Cyclotraxin B with established anxiolytic agents, namely the benzodiazepine diazepam and the selective serotonin reuptake inhibitor (SSRI) sertraline. The information presented is based on available preclinical experimental data.
Executive Summary
This compound, a potent and selective TrkB receptor antagonist, has demonstrated anxiolytic properties in murine models.[1][2][3] Its mechanism of action, distinct from classical anxiolytics, presents a novel avenue for the development of anxiety disorder therapeutics. This guide summarizes the quantitative data from key behavioral assays, details the experimental protocols used in these studies, and illustrates the signaling pathways of each compound.
Data Presentation: Comparative Anxiolytic Effects
The following tables summarize the quantitative data from the elevated plus maze (EPM) and open field test (OFT), two standard behavioral assays for assessing anxiolytic activity in rodents.
Table 1: Elevated Plus Maze (EPM) - Effects on Anxiety-Like Behavior in Mice
| Compound | Dose | % Time in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) | Reference |
| Vehicle (Saline) | - | ~25% | ~30% | [4] |
| This compound | 10 nmol (i.v.) | ~45% | ~48% | [4] |
| Vehicle | - | ~20% | ~25% | [5] |
| Diazepam | 0.2 mg/kg | ~35% | ~38% | [5] |
| 1 mg/kg | ~45% | ~50% | [5] | |
| Vehicle | - | ~30% | ~40% | [6] |
| Sertraline | 10 mg/kg (acute) | ~20% (anxiogenic effect) | Not Reported | [6][7] |
| 10 mg/kg (14 days) | ~40%* | Not Reported | [6][7] |
*p<0.05, **p<0.01 compared to vehicle control.
Table 2: Open Field Test (OFT) - Effects on Locomotor Activity and Anxiety-Like Behavior in Mice
| Compound | Dose | Time in Center (s) (Mean ± SEM) | Total Distance Traveled (cm) (Mean ± SEM) | Reference |
| Vehicle (Saline) | - | ~100 | ~2500 | [4] |
| This compound | 10 nmol (i.v.) | ~150 * | No significant change | [4] |
| Vehicle | - | Not Reported | ~3000 | [8] |
| Diazepam | 1.5 mg/kg | Increased (qualitative) | No significant change | [8] |
| Vehicle | - | Not Reported | Not Reported | [9] |
| Sertraline | Not Reported | No measurable improvement in PTSD model | No significant change | [9] |
*p<0.05 compared to vehicle control.
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below.
Elevated Plus Maze (EPM) Protocol
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[10][11][12][13][14]
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 40-50 cm).
-
Two open arms (e.g., 30 x 5 cm) and two closed arms (e.g., 30 x 5 x 15 cm) opposite to each other.
-
The arms emerge from a central platform (e.g., 5 x 5 cm).
Procedure:
-
Habituation: Mice are habituated to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: The test compound (e.g., this compound, diazepam, sertraline) or vehicle is administered at a specified time before the test (e.g., 30 minutes for i.p. injection).
-
Placement: The mouse is placed on the central platform of the maze, facing one of the open arms.
-
Testing: The animal is allowed to freely explore the maze for a 5-minute session.
-
Data Collection: An overhead camera records the session. Software tracks the time spent in and the number of entries into the open and closed arms. An entry is typically defined as all four paws entering an arm.
-
Analysis: The percentage of time spent in the open arms (% Open Arm Time) and the percentage of entries into the open arms (% Open Arm Entries) are calculated. An increase in these parameters is indicative of an anxiolytic effect. Total distance traveled can also be measured to assess general locomotor activity.
Open Field Test (OFT) Protocol
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[15][16][17][18][19][20]
Apparatus:
-
A square arena (e.g., 40 x 40 cm) with walls high enough to prevent escape.
-
The arena floor is typically divided into a central zone and a peripheral zone.
Procedure:
-
Habituation: Similar to the EPM, mice are habituated to the testing room.
-
Drug Administration: The test compound or vehicle is administered prior to the test.
-
Placement: The mouse is placed in the center of the open field.
-
Testing: The animal is allowed to explore the arena for a set period (e.g., 5-30 minutes).
-
Data Collection: A video camera records the session. Tracking software measures the time spent in the center zone and the total distance traveled.
-
Analysis: An increase in the time spent in the center zone is indicative of an anxiolytic effect. The total distance traveled is a measure of general locomotor activity.
Signaling Pathways and Mechanisms of Action
The anxiolytic effects of this compound, diazepam, and sertraline are mediated by distinct molecular mechanisms and signaling pathways.
This compound: TrkB Antagonism
This compound is a selective antagonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[1][3] By inhibiting TrkB signaling, this compound modulates neuronal plasticity and function, leading to its anxiolytic effects.
Caption: this compound inhibits BDNF-mediated TrkB receptor activation.
Diazepam: GABA-A Receptor Positive Allosteric Modulation
Diazepam, a benzodiazepine, enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a reduction in neuronal excitability.
Caption: Diazepam enhances GABAergic inhibition via GABA-A receptors.
Sertraline: Selective Serotonin Reuptake Inhibition
Sertraline is an SSRI that blocks the reuptake of serotonin (5-HT) into the presynaptic neuron by inhibiting the serotonin transporter (SERT). This increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.
Caption: Sertraline blocks the reuptake of serotonin, increasing its availability.
Conclusion
The available preclinical data indicates that this compound exhibits anxiolytic-like effects in mice, comparable in efficacy to a standard dose of diazepam in the elevated plus maze test. Its novel mechanism of action as a TrkB antagonist distinguishes it from benzodiazepines and SSRIs. Further research, including comprehensive dose-response studies and evaluation in a wider range of anxiety models, is warranted to fully elucidate the therapeutic potential of this compound and its advantages over existing anxiolytic agents. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate such independent verification and further investigation by the scientific community.
References
- 1. Cyclotraxin-B, the first highly potent and selective TrkB inhibitor, has anxiolytic properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclotraxin-B, the First Highly Potent and Selective TrkB Inhibitor, Has Anxiolytic Properties in Mice | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Cyclotraxin-B, the First Highly Potent and Selective TrkB Inhibitor, Has Anxiolytic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effects of sertraline and fluoxetine on anxiety in the elevated plus-maze test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A detailed ethological analysis of the mouse open field test: effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. protocols.io [protocols.io]
- 13. mmpc.org [mmpc.org]
- 14. researchgate.net [researchgate.net]
- 15. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 16. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Prototypical anxiolytics do not reduce anxiety-like behavior in the open field in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The open field assay is influenced by room... | F1000Research [f1000research.com]
- 20. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyclotraxin B and Small Molecule TrkB Inhibitors for Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides a side-by-side comparison of Cyclotraxin B with prominent small molecule inhibitors of Tropomyosin receptor kinase B (TrkB). This document synthesizes experimental data to objectively evaluate their performance and mechanisms of action, offering a resource for selecting the appropriate tool for preclinical studies.
Tropomyosin receptor kinase B (TrkB) is a high-affinity receptor for brain-derived neurotrophic factor (BDNF) and is critically involved in neuronal survival, differentiation, and synaptic plasticity.[1][2] Dysregulation of the BDNF/TrkB signaling pathway has been implicated in various neurological disorders and cancers, making it a compelling target for therapeutic intervention.[3] This guide focuses on a comparative analysis of this compound, a peptidic inhibitor, and several small molecule inhibitors, including ANA-12, Larotrectinib, and Entrectinib, to assist researchers in navigating the available preclinical tools.
Mechanism of Action: A Tale of Two Approaches
The inhibitors discussed herein employ distinct mechanisms to disrupt TrkB signaling.
This compound is a selective, non-competitive antagonist of TrkB.[4][5] It functions as a negative allosteric modulator, binding to a site on the TrkB receptor distinct from the BDNF binding site.[5][6] This binding event induces a conformational change in the receptor, rendering it less active and thereby inhibiting both BDNF-dependent and independent (basal) TrkB activity.[5][7]
Small molecule inhibitors like ANA-12, Larotrectinib, and Entrectinib primarily act as competitive inhibitors.
-
ANA-12 is a selective, non-competitive antagonist of TrkB that binds to both high and low-affinity sites on the receptor.[8][9] It directly and selectively binds to TrkB, blocking BDNF-induced signaling.[2]
-
Larotrectinib is a potent and highly selective ATP-competitive inhibitor of all three Trk receptors (TrkA, TrkB, and TrkC).[1][10] It binds to the ATP binding site of the Trk kinase domain, preventing autophosphorylation and downstream signaling.[11]
-
Entrectinib is also an ATP-competitive inhibitor with a broader spectrum of activity, targeting TrkA, TrkB, TrkC, as well as ROS1 and ALK tyrosine kinases.[3][12][13]
Quantitative Comparison of TrkB Inhibitors
The following table summarizes the key quantitative parameters for this compound and the selected small molecule TrkB inhibitors based on available experimental data. Direct comparative studies are limited; therefore, these values are compiled from individual studies and should be interpreted with consideration of the different experimental conditions.
| Inhibitor | Type | Target(s) | IC50 / Kd | Selectivity |
| This compound | Cyclic Peptide (Negative Allosteric Modulator) | TrkB | IC50: 0.30 nM[14] | Selective for TrkB over TrkA and TrkC[5] |
| ANA-12 | Small Molecule (Non-competitive Antagonist) | TrkB | Kd: 10 nM (high-affinity), 12 µM (low-affinity)[2][8] | Selective for TrkB over TrkA and TrkC[2] |
| Larotrectinib | Small Molecule (ATP-competitive Inhibitor) | TrkA, TrkB, TrkC | Potent inhibitor of all three Trk receptors[10] | Highly selective for Trk receptors over other kinases[10] |
| Entrectinib | Small Molecule (ATP-competitive Inhibitor) | TrkA, TrkB, TrkC, ROS1, ALK | Potent inhibitor of Trk, ROS1, and ALK kinases[12][13] | Multi-kinase inhibitor[12][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize TrkB inhibitors.
Kinase Inhibitor Receptor Activation (KIRA-ELISA) Assay for TrkB Phosphorylation
This assay quantifies the phosphorylation of the TrkB receptor, a direct measure of its activation.
Protocol:
-
Cell Seeding: Seed cells expressing TrkB (e.g., TetOn-rhTrkB cells) in 96-well plates and culture overnight.[15]
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of the TrkB inhibitor (e.g., this compound, ANA-12) for a specified duration.
-
Ligand Stimulation: Stimulate the cells with BDNF to induce TrkB phosphorylation.
-
Cell Lysis: Lyse the cells to release cellular proteins.
-
ELISA:
-
Coat ELISA plates with a capture antibody specific for TrkB.
-
Add cell lysates to the wells to allow the capture of TrkB.
-
Add a detection antibody that specifically recognizes phosphorylated tyrosine residues.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate to produce a colorimetric or chemiluminescent signal.
-
-
Data Analysis: Measure the signal intensity, which is proportional to the amount of phosphorylated TrkB. Normalize the results to the total TrkB protein levels.
Neurite Outgrowth Assay
This assay assesses the biological effect of TrkB inhibition on neuronal differentiation.
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., nnr5 PC12-TrkB cells) on a suitable substrate in multi-well plates.[2][5]
-
Inhibitor and Ligand Treatment: Treat the cells with the TrkB inhibitor at various concentrations, followed by stimulation with BDNF to induce neurite outgrowth.[2][5]
-
Incubation: Incubate the cells for a period sufficient for neurite extension (e.g., 48 hours).[14]
-
Imaging: Capture images of the cells using a microscope.
-
Analysis: Quantify neurite outgrowth by measuring the percentage of cells with neurites longer than a defined threshold (e.g., twice the cell body diameter) or by measuring the total length of neurites per cell.
Visualizing Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
Caption: TrkB Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for KIRA-ELISA Assay.
Caption: Experimental Workflow for Neurite Outgrowth Assay.
Conclusion
The choice between this compound and small molecule TrkB inhibitors will depend on the specific research question and experimental design. This compound offers high potency and a distinct allosteric mechanism of action, making it a valuable tool for probing the nuances of TrkB signaling. Small molecule inhibitors like ANA-12 provide a selective and cell-permeable option, while Larotrectinib and Entrectinib represent clinically relevant, potent pan-Trk inhibitors, with Entrectinib offering a broader kinase inhibition profile. This guide provides a foundational comparison to aid in the selection of the most appropriate TrkB inhibitor for your research needs. Further investigation into the primary literature is recommended for detailed experimental parameters and context-specific applications.
References
- 1. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. What is Entrectinib used for? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Cyclotraxin-B, the First Highly Potent and Selective TrkB Inhibitor, Has Anxiolytic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ANA-12 - Wikipedia [en.wikipedia.org]
- 9. ANA 12 | Trk Receptors | Tocris Bioscience [tocris.com]
- 10. tandfonline.com [tandfonline.com]
- 11. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. cancercareontario.ca [cancercareontario.ca]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Pharmacological characterization of six trkB antibodies reveals a novel class of functional agents for the study of the BDNF receptor - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Translational Potential of Cyclotraxin B in Preclinical Models: A Comparative Guide
This guide provides a comprehensive evaluation of Cyclotraxin B, a selective inhibitor of the Tropomyosin receptor kinase B (TrkB), and compares its preclinical performance against ANA-12, another notable TrkB antagonist. The objective is to assess the translational potential of this compound for researchers, scientists, and professionals in drug development.
Mechanism of Action: Targeting the BDNF/TrkB Signaling Pathway
Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin that regulates neuronal survival, differentiation, and synaptic plasticity through its high-affinity receptor, TrkB.[1][2] The binding of BDNF to TrkB induces receptor dimerization and autophosphorylation, activating several downstream signaling cascades, including the MAPK/ERK, PI3K/Akt, and PLCγ pathways.[1][2][3] These pathways are crucial for normal brain function, but their dysregulation has been implicated in various neurological and psychiatric disorders.[2]
This compound is a potent and selective, non-competitive antagonist of the TrkB receptor.[4][5] It acts allosterically, altering the receptor's conformation to inhibit both BDNF-dependent and basal (BDNF-independent) TrkB activity.[6][7] This inhibitory action modulates downstream signaling and is the basis for its therapeutic potential in conditions like anxiety and neuropathic pain.[4][8]
Comparative In Vitro Profile
The in vitro potency of a compound is a critical initial indicator of its translational potential. This compound demonstrates exceptionally high potency in inhibiting TrkB activity.
| Compound | Target | Assay Type | IC50 | Notes |
| This compound | TrkB | KIRA-ELISA (BDNF-induced activity) | 0.30 nM [4][6] | Non-competitive, allosteric modulator.[6] |
| TrkB | Neurite Outgrowth (nnr5 PC12-TrkB cells) | 12.9 pM [4] | Demonstrates high potency in a cell-based functional assay. | |
| ANA-12 | TrkB | KIRA-ELISA (BDNF-induced activity) | ~700 nM | A small molecule, non-peptide antagonist. |
KIRA-ELISA: Kinase Receptor Activation Enzyme-Linked Immunosorbent Assay
Comparative In Vivo Efficacy in Preclinical Models
Preclinical behavioral models are essential for evaluating the therapeutic potential of CNS-active compounds. This compound has been primarily evaluated in models of anxiety and pain, where it shows significant effects. Notably, it does not appear to possess antidepressant-like properties in acute testing.[4][6]
| Compound | Preclinical Model | Species | Administration | Key Finding |
| This compound | Elevated Plus Maze (EPM) | Mouse | Intravenous (fused to HIV-Tat) | Anxiolytic-like effect : Increased time in open arms, similar to diazepam.[6][9] |
| Open Field Test | Mouse | Intravenous | Anxiolytic-like effect : No effect on general locomotor activity.[6] | |
| Cold Allodynia Model | Mouse | Intraperitoneal | Analgesic effect : Prevented and reversed BDNF-induced cold allodynia.[4][8] | |
| Forced Swim Test (FST) | Mouse | Systemic | No antidepressant-like effect observed with acute administration.[6] | |
| ANA-12 | Forced Swim Test (FST) | Mouse | Intraperitoneal | Antidepressant-like effect : Reduced immobility time. |
| Novelty-Suppressed Feeding | Mouse | Intraperitoneal | Anxiolytic-like effect : Decreased latency to feed. |
Experimental Protocols
Detailed and reproducible experimental design is fundamental to preclinical evaluation. Below are methodologies for two key assays used to characterize TrkB inhibitors.
Kinase Receptor Activation (KIRA-ELISA) Assay
This assay quantifies TrkB receptor phosphorylation as a direct measure of its activation.
Methodology:
-
Cell Culture: CHO cells stably expressing human TrkB (TetOn-rhTrkB) are seeded in 96-well plates and cultured to confluence.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or ANA-12 for a defined period (e.g., 30 minutes).
-
Stimulation: BDNF is added to the wells to stimulate TrkB activation and incubated for a short period (e.g., 5-10 minutes).
-
Lysis & Capture: Cells are lysed, and the lysate is transferred to an ELISA plate pre-coated with an anti-TrkB capture antibody.
-
Detection: The plate is incubated with a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody.
-
Signal Measurement: A colorimetric substrate is added, and the absorbance is read on a plate reader. The signal is proportional to the level of TrkB phosphorylation.
Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a standard behavioral test to assess anxiety-like behavior in rodents.[10]
Methodology:
-
Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.
-
Acclimatization: Animals are brought to the testing room at least 1 hour before the experiment to acclimate.
-
Dosing: Mice receive an intravenous or intraperitoneal injection of this compound, a positive control (e.g., diazepam), or a vehicle solution.
-
Testing: After a set pre-treatment time, each mouse is placed in the center of the maze, facing an open arm, and allowed to explore for 5 minutes.
-
Data Collection: An overhead camera records the session. The primary measures collected are the number of entries into and the time spent in the open and closed arms.
-
Analysis: An increase in the time spent in or entries into the open arms is interpreted as an anxiolytic-like effect.
Translational Potential and Future Directions
The decision to advance a compound from preclinical to clinical development depends on a robust body of evidence encompassing efficacy, safety, and pharmacokinetics.
This compound: Summary of Potential
-
Strengths:
-
Exceptional Potency: this compound has a picomolar to low-nanomolar potency for TrkB, far exceeding that of many small molecule alternatives like ANA-12.[4][6]
-
Proven In Vivo Efficacy: It demonstrates clear anxiolytic and analgesic effects in established rodent models.[4][6]
-
Blood-Brain Barrier Penetration: The compound is reported to be BBB-penetrable, a critical feature for a CNS drug.[4]
-
-
Challenges and Considerations:
-
Peptide Nature: As a cyclic peptide, this compound may face challenges related to oral bioavailability and manufacturing complexity compared to small molecules.[5]
-
Lack of Antidepressant Effect: The absence of an antidepressant-like effect in acute models differentiates it from ANA-12 and may narrow its therapeutic application to anxiety and pain disorders rather than major depressive disorder.[6]
-
Allosteric Modulation: While its allosteric mechanism can offer selectivity, it also requires detailed characterization to understand its full physiological impact.[7]
-
References
- 1. sinobiological.com [sinobiological.com]
- 2. Post-synaptic BDNF-TrkB Signaling in Synapse Maturation, Plasticity and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of BDNF-TrkB Signaling and Potential Therapeutic Strategies for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Cyclotraxin-B, the First Highly Potent and Selective TrkB Inhibitor, Has Anxiolytic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclotraxin-B, a new TrkB antagonist, and glial blockade by propentofylline, equally prevent and reverse cold allodynia induced by BDNF or partial infraorbital nerve constriction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. jetir.org [jetir.org]
Cyclotraxin B: A Potent and Selective Alternative to First-Generation Trk Inhibitors
For Immediate Release
In the landscape of neurotrophin signaling research and drug development, the pursuit of highly potent and selective inhibitors for Tropomyosin receptor kinases (Trks) is of paramount importance. This guide provides a comparative analysis of Cyclotraxin B, a novel TrkB antagonist, against first-generation Trk inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective potencies and selectivity profiles. The data presented herein is supported by experimental findings to facilitate informed decisions in inhibitor selection.
This compound has emerged as a highly potent and selective antagonist for the TrkB receptor, with a reported half-maximal inhibitory concentration (IC50) of 0.30 nM.[1] Notably, studies have demonstrated that this compound does not inhibit TrkA or TrkC-dependent neurite outgrowth at concentrations up to 1 µM, underscoring its remarkable selectivity for TrkB.[2] This contrasts with many first-generation Trk inhibitors, which often exhibit a broader spectrum of activity across the Trk family.
First-generation Trk inhibitors, while groundbreaking in their time, often display pan-Trk inhibitory activity. This guide will delve into a direct comparison with prominent first-generation inhibitors, including Lestaurtinib (CEP-701), K252a, Entrectinib, and Larotrectinib, presenting their reported potencies to highlight the unique profile of this compound.
Potency Comparison of Trk Inhibitors
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound and a selection of first-generation Trk inhibitors against the Trk family of receptors. This quantitative data allows for a direct comparison of their potency and selectivity.
| Inhibitor | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Primary Mechanism of Action |
| This compound | >1000[2] | 0.30[1] | >1000[2] | Non-competitive antagonist (Negative Allosteric Modulator) |
| Lestaurtinib (CEP-701) | <25[3][4][5] | Not specified | Not specified | ATP-competitive |
| K252a | 3 | 3 | 3 | ATP-competitive |
| Entrectinib | 1-5[6] | 1-5[6] | 1-5[6] | ATP-competitive |
| Larotrectinib | 5-11[6] | 5-11[6] | 5-11[6] | ATP-competitive |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are provided below.
Biochemical Kinase Assay (Hypothetical Standard Protocol)
This protocol outlines a typical in vitro kinase assay to determine the IC50 value of an inhibitor against a purified Trk kinase.
Objective: To quantify the enzymatic activity of a Trk kinase in the presence of varying concentrations of an inhibitor to determine the IC50 value.
Materials:
-
Recombinant human TrkA, TrkB, or TrkC kinase domain
-
Biotinylated peptide substrate (e.g., Biotin-Poly-E4Y)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test inhibitor (e.g., this compound, Lestaurtinib) at various concentrations
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Assay plates (e.g., 384-well low-volume plates)
-
Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase reaction buffer.
-
Add the recombinant Trk kinase to the wells of the assay plate.
-
Add the diluted test inhibitor to the wells containing the kinase.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents, a mixture of Europium-labeled anti-phosphotyrosine antibody and SA-APC, to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes) to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Trk Autophosphorylation Assay (Hypothetical Standard Protocol)
This protocol describes a cell-based assay to measure the inhibition of ligand-induced Trk receptor autophosphorylation.
Objective: To determine the potency of an inhibitor in a cellular context by measuring its effect on neurotrophin-induced Trk receptor phosphorylation.
Materials:
-
Cells stably overexpressing a specific Trk receptor (e.g., NIH-3T3-TrkA, NIH-3T3-TrkB, or NIH-3T3-TrkC)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Neurotrophin ligand (e.g., NGF for TrkA, BDNF for TrkB, NT-3 for TrkC)
-
Test inhibitor at various concentrations
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Trk (specific for the targeted receptor) and anti-total-Trk
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment and reagents
Procedure:
-
Seed the Trk-expressing cells in multi-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for a specified time (e.g., 4 hours) to reduce basal receptor activation.
-
Pre-treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 1 hour).
-
Stimulate the cells with the corresponding neurotrophin ligand for a short period (e.g., 10-15 minutes) to induce Trk autophosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-Trk primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-Trk antibody to normalize for protein loading.
-
Quantify the band intensities and calculate the percentage of inhibition of Trk phosphorylation for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50 value.
Visualizing Trk Signaling and Inhibition
To further elucidate the mechanisms discussed, the following diagrams illustrate the Trk signaling pathway and the distinct points of intervention for ATP-competitive and non-competitive inhibitors.
Caption: Simplified Trk signaling pathway upon neurotrophin binding.
Caption: Mechanisms of action for Trk inhibitors.
Conclusion
This compound distinguishes itself from first-generation Trk inhibitors through its exceptional potency and selectivity for the TrkB receptor. Its non-competitive mechanism of action offers a different modality for TrkB inhibition compared to the ATP-competitive nature of early inhibitors. This targeted profile makes this compound a valuable research tool for specifically dissecting the roles of TrkB signaling and a promising lead compound for the development of therapeutic agents with potentially fewer off-target effects related to TrkA and TrkC inhibition. Researchers are encouraged to consider these comparative data when selecting an appropriate inhibitor for their experimental needs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cyclotraxin-B, the First Highly Potent and Selective TrkB Inhibitor, Has Anxiolytic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lestaurtinib - Wikipedia [en.wikipedia.org]
- 5. Lestaurtinib (KT-5555, CEP-701) | JAK2/FLT3 inhibitor | ProbeChem Biochemicals [probechem.com]
- 6. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Cyclotraxin B
For Immediate Use by Laboratory and Research Professionals
This document provides detailed procedural guidance for the safe handling and disposal of Cyclotraxin B, a potent and selective TrkB inhibitor. Adherence to these protocols is essential to ensure personnel safety and environmental compliance. This compound is a cyclic peptide used in neuroscience research to study the role of brain-derived neurotrophic factor (BDNF) and its receptor, TrkB.[1][2][3] While specific hazard data is limited, its potent biological activity necessitates careful management as a hazardous chemical waste.
I. Chemical and Physical Properties
A thorough understanding of this compound's properties is fundamental to its safe handling and disposal.
| Property | Value | Source |
| CAS Number | 1203586-72-4 | [1] |
| Molecular Formula | C₄₈H₇₃N₁₃O₁₇S₃ | [2] |
| Molecular Weight | 1200.4 g/mol | [1] |
| Appearance | White solid powder | [4] |
| Solubility | Soluble in water (up to 2 mg/ml) and PBS (pH 7.2, ≥ 10 mg/ml). Sparingly soluble in DMSO (1-10 mg/ml). | [1] |
| Storage | Store at -20°C. | [1] |
| Stability | Stable for at least 4 years when stored properly. | [1] |
II. Hazard Assessment and Safety Precautions
While a comprehensive toxicological profile for this compound is not fully established, its high potency as a TrkB inhibitor warrants a cautious approach.[4] It is prudent to treat this compound as a potentially hazardous substance.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn at all times.
-
Lab Coat: A standard laboratory coat is required.
Handling:
-
Avoid inhalation of the powder by handling it in a well-ventilated area, preferably a chemical fume hood.
-
Prevent contact with skin and eyes.[4] In case of accidental contact, rinse the affected area immediately with copious amounts of water.[4]
-
Do not eat, drink, or smoke in areas where this compound is handled.
III. Step-by-Step Disposal Procedures
The following procedures are based on general best practices for the disposal of laboratory chemical waste and should be followed in the absence of specific institutional guidelines to the contrary.[5][6][7][8]
Step 1: Waste Segregation and Collection
All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves, bench paper).
Step 2: Container Selection and Labeling
-
Solid Waste:
-
Collect dry, solid waste such as contaminated gloves and wipes in a designated, leak-proof plastic bag, which should then be placed inside a rigid, sealable hazardous waste container.[6]
-
Dispose of the original vial containing residual this compound directly into this container.
-
-
Liquid Waste:
-
Collect aqueous solutions containing this compound in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene bottle).[6][8]
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[5][7]
-
The label must include the full chemical name ("this compound") and a description of the contents (e.g., "Aqueous solution of this compound," "Solid waste contaminated with this compound").[5][7]
-
Indicate the date when waste was first added to the container.
-
Step 3: Storage of Hazardous Waste
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[5]
-
Ensure containers are kept closed except when adding waste.[6][7]
-
Store in secondary containment to prevent spills.[6]
-
Do not accumulate more than 55 gallons of hazardous waste in the SAA.[6]
Step 4: Arranging for Disposal
-
Contact your institution's EHS office to schedule a pickup of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.[9]
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling Cyclotraxin B
Disclaimer: The toxicological properties of Cyclotraxin B have not been fully investigated. This guide is based on general best practices for handling potent, biologically active peptides. Always consult the most recent Safety Data Sheet (SDS) provided by the supplier before use and perform a risk assessment specific to your experimental conditions.
This compound is a potent and selective cyclic peptide antagonist of the Tropomyosin receptor kinase B (TrkB).[1][2][3] With an IC50 of 0.30 nM for inhibiting Brain-Derived Neurotrophic Factor (BDNF)-induced TrkB activity, it is a highly active compound requiring careful handling to prevent accidental exposure.[2][3][4] This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound.
Immediate Safety and Personal Protective Equipment (PPE)
Due to its high potency and unknown comprehensive toxicological profile, stringent PPE is mandatory. The primary routes of exposure to mitigate are inhalation of aerosolized powder, skin contact, and eye contact.
Core PPE Requirements:
-
Respiratory Protection: When handling the solid compound (e.g., weighing), a NIOSH-approved respirator with a P100 (or N100) particulate filter is required. This should be used within a certified chemical fume hood or other ventilated enclosure.
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. When there is a splash hazard, a full-face shield must be worn in addition to safety glasses.
-
Hand Protection: Chemical-resistant gloves are essential. Double-gloving is strongly recommended. The outer glove should be removed and disposed of immediately after handling the compound.
-
Body Protection: A fully buttoned lab coat is required. For procedures with a higher risk of contamination, a disposable gown should be worn over the lab coat.
Quantitative PPE Data Summary
For safe handling, selecting appropriate glove material is critical. The following table summarizes recommended glove types. Note that breakthrough times can vary by manufacturer and specific experimental conditions (e.g., solvent used).
| Glove Material | Protection Level | Recommendation |
| Nitrile | Good | Standard for handling solids and solutions. Recommended for double-gloving. |
| Butyl Rubber | Excellent | Recommended when using organic solvents for dissolution. |
| Neoprene | Good | Alternative to nitrile with good chemical resistance. |
Operational Plan: Handling and Weighing
This protocol outlines the essential steps for safely weighing and preparing a solution of this compound.
Step 1: Preparation
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or powder containment balance hood.
-
Assemble all necessary equipment: microbalance, weighing paper, spatulas, vials, and solvent.
-
Don the required PPE as outlined above (respirator, double gloves, lab coat, eye protection).
Step 2: Weighing the Compound
-
Carefully open the container with the solid this compound inside the ventilated enclosure.
-
Use a dedicated, clean spatula to transfer the desired amount of powder onto weighing paper on the balance.
-
Avoid any actions that could generate dust. Close the primary container immediately after weighing.
Step 3: Solubilization
-
Transfer the weighed powder into an appropriate vial.
-
Add the desired solvent. This compound is soluble in water (to at least 2 mg/ml) and PBS (pH 7.2, to at least 10 mg/ml), and sparingly soluble in DMSO.[1][4]
-
Cap the vial securely and vortex or sonicate as needed to fully dissolve the compound.
Step 4: Post-Handling and Decontamination
-
Wipe down the spatula, balance, and any surfaces inside the fume hood with an appropriate cleaning agent (e.g., 70% ethanol).
-
Carefully remove the outer pair of gloves and dispose of them as hazardous waste.
-
Remove remaining PPE and wash hands thoroughly with soap and water.
Caption: Workflow for Safe Handling and Weighing of this compound.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Used gloves, weighing papers, disposable gowns, and any other contaminated solid materials must be collected in a dedicated, clearly labeled hazardous waste bag or container.
-
Liquid Waste: Unused solutions or contaminated solvents should be collected in a sealed, properly labeled hazardous waste container. Do not pour this compound solutions down the drain.
-
Sharps: Needles or other sharps used for injections must be disposed of in a designated sharps container for hazardous chemical waste.
Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on hazardous waste pickup and disposal.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[5] Seek immediate medical attention.
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Move to fresh air.[5] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water and seek immediate medical attention.
Signaling Pathway Context
This compound acts as a non-competitive, allosteric modulator of the TrkB receptor, preventing its activation by BDNF.[1][6] This inhibition blocks downstream signaling cascades, including the MAPK/ERK pathway, which is crucial for processes like neurite outgrowth and synaptic plasticity.[2][6]
Caption: Inhibitory Action of this compound on the BDNF-TrkB Signaling Pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Trk Receptors | Tocris Bioscience [tocris.com]
- 4. This compound | Trk Receptor Antagonists: R&D Systems [rndsystems.com]
- 5. fishersci.com [fishersci.com]
- 6. Cyclotraxin-B, the First Highly Potent and Selective TrkB Inhibitor, Has Anxiolytic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
